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  • Product: furan-2-yl(1H-imidazol-2-yl)methanol
  • CAS: 1502768-59-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of Furan-2-yl(1H-imidazol-2-yl)methanol: A Technical Guide for Drug Discovery

Executive Summary Furan-2-yl(1H-imidazol-2-yl)methanol (CAS: 1502768-59-3) is a highly versatile bis-heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD) and coordination chemistry[1],[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan-2-yl(1H-imidazol-2-yl)methanol (CAS: 1502768-59-3) is a highly versatile bis-heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD) and coordination chemistry[1],[2]. Characterized by its unique combination of an electron-rich furan ring and an amphoteric imidazole ring bridged by a hydroxylated sp³ carbon, the molecule presents a complex physicochemical profile. This whitepaper provides a rigorous analysis of its structural electronics, quantitative properties, and the self-validating experimental methodologies required to characterize it.

Structural and Electronic Profiling

The physicochemical behavior of furan-2-yl(1H-imidazol-2-yl)methanol is dictated by the interplay of its three distinct structural domains:

  • The Furan Ring: Acts as a lipophilic, electron-rich surface capable of π−π stacking interactions. Its oxygen atom serves as a weak hydrogen-bond acceptor.

  • The Imidazole Ring: An amphoteric heterocycle that exists in a tautomeric equilibrium (1H vs. 3H). It acts as both a strong hydrogen-bond donor and acceptor, and serves as a potent metal-chelating pharmacophore.

  • The Bridging Methanol Carbon: Introduces a chiral center (typically racemic unless stereospecifically synthesized) and a hydroxyl group that acts as a critical hydrogen-bonding hub, heavily influencing the hydration shell of the molecule.

Quantitative Physicochemical Data

The table below synthesizes the core physicochemical properties of the compound, critical for predicting its pharmacokinetic behavior.

PropertyValueMechanistic Implication in Drug Design
Molecular Formula C₈H₈N₂O₂-
Molecular Weight 164.16 g/mol [3],[4]Optimal for Fragment-Based Drug Discovery (<300 Da).
Exact Mass 164.0586 DaIdeal target for high-resolution mass spectrometry tracking.
LogP (Estimated) ~0.60 - 0.90Balanced lipophilicity; favors aqueous solubility over extreme lipid partitioning.
pKa (Conjugate Acid) ~5.8Predominantly neutral at physiological pH (7.4), optimizing passive diffusion.
TPSA 62.05 ŲExcellent membrane permeability (TPSA < 90 Ų is ideal for BBB penetration).
H-Bond Donors 2 (-OH, -NH)Facilitates strong, directional target engagement.
H-Bond Acceptors 4 (O, O, N, N)Provides multiple interaction vectors within a binding pocket.
Rotatable Bonds 2Low entropic penalty upon target binding, favoring high affinity.

Mechanistic Causality of Physicochemical Traits

Lipophilicity and Permeability

The lipophilicity of this compound is a delicate balance. The furan ring drives lipid solubility, while the imidazole and hydroxyl groups drive aqueous solvation. With an estimated LogP of ~0.6–0.9, the molecule avoids the permeability issues of highly polar compounds and the solubility bottlenecks of highly lipophilic compounds.

Ionization Behavior (pKa)

The pKa of an unsubstituted imidazole conjugate acid is typically ~6.9. However, in furan-2-yl(1H-imidazol-2-yl)methanol, the electron-withdrawing inductive effect (-I effect) of the adjacent hydroxyl group pulls electron density away from the imidazole ring. This stabilizes the unprotonated (neutral) form, thereby lowering the pKa of the conjugate acid to approximately 5.8. Consequently, at a physiological pH of 7.4, the molecule exists almost entirely in its neutral state, which is a critical driver for passive transcellular absorption.

Self-Validating Experimental Protocols

To empirically determine these properties, the following protocols must be executed. These methodologies are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Potentiometric Determination of pKa

Potentiometric titration remains the gold standard for elucidating ionization behavior, providing a direct measurement of macroscopic ionization constants by tracking electromotive force changes[5],[6].

System Self-Validation: The pH electrode must be calibrated using standard aqueous buffers (pH 4.0, 7.0, 10.0) prior to the experiment to ensure Nernstian slope compliance[5],[7].

  • Sample Preparation: Dissolve 20 mg of the compound in a 0.15 M KCl solution. The KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration[5],[7].

  • Environmental Control (Crucial): Purge the solution with inert nitrogen gas for 10 minutes prior to and during the titration. Causality: This displaces dissolved CO₂, which would otherwise form carbonic acid and artificially skew the delicate pH readings near the inflection point[5],[7].

  • Titration Execution: Stepwise addition of standardized 0.1 M HCl to lower the pH to ~2.0, followed by forward titration with 0.1 M NaOH up to pH ~12.0[5],[7].

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the pKa of the imidazole conjugate acid[5],[6].

Protocol 2: Shake-Flask Method for LogD (pH 7.4) Determination

The shake-flask method is the for determining partition coefficients[8],[9].

System Self-Validation: A mass balance check is mandatory. The sum of the compound quantified in both the aqueous and organic phases must equal the initial spike amount (±5%). This proves the compound did not degrade or adsorb to the borosilicate glass vial[9].

  • Phase Mutual Saturation: Vigorously stir n-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours. Causality: Mutual saturation prevents thermodynamic volume shifts during the actual experiment, which would alter the phase ratio and invalidate the concentration calculations[10],[11].

  • Sample Spiking: Dissolve the compound in the mutually saturated aqueous phase at a concentration of 1 mg/mL.

  • Partitioning: Add equal volumes (e.g., 5 mL) of the spiked aqueous phase and the saturated n-octanol phase into a vial.

  • Equilibration: Mechanically shake the vial at 25 °C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to break any micro-emulsions and achieve sharp phase separation[9],[11].

  • Quantification: Sample both layers and quantify the concentration using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection[10],[9].

  • Calculation: LogD7.4​=log10​([Concentration in PBS][Concentration in Octanol]​) [8].

Pharmacophore Mapping Diagram

Pharmacophore Molecule Furan-2-yl(1H-imidazol-2-yl)methanol Furan Furan Ring (Lipophilic Domain) Molecule->Furan Imidazole Imidazole Ring (Amphoteric/H-Bonding) Molecule->Imidazole Hydroxyl Methanol Carbon (Chiral Center/H-Bonding) Molecule->Hydroxyl Prop1 Pi-Pi Stacking Weak H-Bond Acceptor Furan->Prop1 Prop2 Metal Chelation pKa ~5.8 (Ionization) Imidazole->Prop2 Prop3 Strong H-Bond Donor/Acceptor Solubility Enhancement Hydroxyl->Prop3

Figure 1: Pharmacophore mapping and logical relationships of the compound's structural domains.

References

  • "Development of Methods for the Determination of pKa Values." National Center for Biotechnology Information (NCBI). URL:[Link]

  • "Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry." MDPI. URL:[Link]

  • "Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts." PubMed. URL:[Link]

  • "Protocol for Determining pKa Using Potentiometric Titration." Creative Bioarray. URL:[Link]

Sources

Exploratory

Mechanism of Action: Furan-2-yl(1H-imidazol-2-yl)methanol Derivatives in Targeted Therapeutics

Executive Summary The furan-2-yl(1H-imidazol-2-yl)methanol scaffold represents a highly privileged, multifunctional pharmacophore in modern medicinal chemistry. By combining the metal-coordinating power of an imidazole r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furan-2-yl(1H-imidazol-2-yl)methanol scaffold represents a highly privileged, multifunctional pharmacophore in modern medicinal chemistry. By combining the metal-coordinating power of an imidazole ring with the lipophilic, bioisosteric properties of a furan ring, these derivatives serve as potent modulators of metalloenzymes and aggressive inducers of cellular apoptosis. This technical whitepaper dissects the atomic-level mechanisms of action (MoA), structural activity relationships (SAR), and validated experimental workflows for evaluating these compounds.

Structural Pharmacology & Pharmacophore Analysis

The pharmacological efficacy of furan-2-yl(1H-imidazol-2-yl)methanol derivatives is driven by a tripartite structural system, where each domain serves a distinct, synergistic function:

  • The 1H-Imidazol-2-yl Core (The Anchor): The imidazole ring acts as a potent Lewis base. The unhindered sp2 -hybridized nitrogen (N3) possesses a lone pair of electrons primed for coordinate covalent bonding with transition metals. This is particularly effective against the ferric ( Fe3+ ) and ferrous ( Fe2+ ) heme iron found in the porphyrin rings of metalloenzymes[1].

  • The Furan-2-yl Ring (The Orientator): Furan serves as an oxygen-containing heteroaromatic bioisostere for phenyl rings. It provides a unique dipole moment and electron density that facilitates optimal π−π stacking and hydrophobic packing against aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within target binding pockets[2]. This prevents the compound from being easily displaced by endogenous competitive substrates.

  • The Methanol Linker (The Stabilizer): The central sp3 hybridized carbon introduces essential flexibility and chirality. The hydroxyl (-OH) group acts as a critical hydrogen bond donor/acceptor, anchoring the molecule to polar residues (like Serine or Threonine) in the active site, thereby enhancing target residence time[3].

Primary Mechanism of Action: Metalloenzyme Inhibition

The dominant mechanism of action for the core scaffold is the targeted inhibition of Cytochrome P450 (CYP450) enzymes, such as CYP51A1 (lanosterol 14-alpha demethylase) and aromatase.

The Type II Binding Pathway

When the derivative enters the CYP450 active site, the furan ring aligns with the hydrophobic channel, orienting the imidazole ring directly above the porphyrin plane[4]. The N3 nitrogen displaces the distal water molecule and forms a direct coordinate bond with the heme iron[1].

This interaction triggers a spin-state shift in the heme iron from high-spin to low-spin. Experimentally, this is observed as a "Type II" difference spectrum—characterized by a red shift in the Soret band (peak at ~424 nm, trough at ~390 nm)[5]. This coordination physically blocks endogenous substrates and molecular oxygen from binding, completely halting the enzyme's catalytic cycle.

CYP450_Inhibition Compound Furan-2-yl(1H-imidazol-2-yl)methanol Target Cytochrome P450 Active Site Compound->Target Binds Coord Imidazole N3 Heme Fe3+ Coordination Target->Coord PiStack Furan Ring Pi-Pi Stacking (Phe/Tyr) Target->PiStack HBond Methanol OH H-Bonding (Thr/Ser) Target->HBond Soret Type II Soret Band Shift (416nm -> 424nm) Coord->Soret Spectral Shift Blockade Catalytic Blockade (Substrate Exclusion) Coord->Blockade PiStack->Blockade HBond->Blockade

Caption: CYP450 Inhibition: Imidazole-heme coordination and furan pi-stacking.

Secondary Mechanism of Action: Cytotoxicity & Apoptosis Induction

Beyond enzyme inhibition, specific functionalized derivatives—particularly nitro-substituted and benzimidazole-fused variants—exhibit potent anticancer and antimicrobial properties[6].

The Oxidative Apoptotic Cascade

Compounds such as 2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole undergo intracellular bioreduction. This process generates highly reactive oxygen species (ROS) that induce severe oxidative stress within the target cell[6]. The accumulation of ROS leads to mitochondrial membrane depolarization ( ΔΨm​ ), triggering the release of cytochrome c into the cytosol. This event nucleates the apoptosome, leading to the proteolytic activation of executioner Caspases 3 and 7, ultimately resulting in programmed cell death (apoptosis)[7].

Apoptosis_Pathway Cell Target Cell Internalization ROS Intracellular ROS Generation Cell->ROS Bioreduction Mito Mitochondrial Membrane Depolarization (ΔΨm) ROS->Mito Oxidative Stress CytoC Cytochrome c Release Mito->CytoC Pore Formation Caspase Caspase-3/7 Activation CytoC->Caspase Apoptosome Apoptosis Programmed Cell Death (Apoptosis) Caspase->Apoptosis Execution

Caption: Apoptosis Pathway: ROS-induced mitochondrial depolarization and caspase activation.

Quantitative Structure-Activity Relationship (SAR) Data

The functionalization of the core scaffold drastically dictates the primary biological target. The table below summarizes the quantitative shifts in activity based on structural modifications.

Derivative ClassKey SubstitutionPrimary Biological TargetRepresentative ActivityDominant Mechanism
Core Scaffold NoneCYP51A1 / Aromatase Kd​≈1.2μM Heme Coordination[1]
Nitro-benzimidazole 6-Nitro, Fused BenzeneMCF-7 Breast Cancer Cells IC50​=25.72μM Apoptosis / ROS[6]
Adamantyl-imidazole Adamantan-1-ylMetalloenzyme ModelsHigh Affinity ChelatorBiomimetic Coordination[3]
Amino-furan AminomethylS. aureus / E. coli MIC=8−16μg/mL Membrane Disruption[7]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for evaluating furan-2-yl(1H-imidazol-2-yl)methanol derivatives.

Protocol 1: CYP450 Spectral Binding Assay (Type II Shift)

Purpose: To quantify the binding affinity ( Kd​ ) and confirm the mechanism of heme coordination.

  • Preparation of Recombinant CYP450: Dilute purified recombinant CYP450 (e.g., CYP3A4) to 2 μM in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Using purified enzymes rather than crude microsomes prevents spectral interference from other heme proteins (like hemoglobin or cytochrome b5), ensuring a self-validating baseline[5].

  • Baseline Spectrum Acquisition: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline spectrum from 350 nm to 500 nm.

    • Causality: Establishing a flat baseline is strictly required to accurately quantify the subtle absorbance ( ΔA ) changes upon ligand binding.

  • Titration of Derivative: Add the compound (dissolved in DMSO) to the sample cuvette in 0.5 μL increments (final concentration 0.1 to 50 μM ). Add an equal volume of pure DMSO to the reference cuvette.

    • Causality: Stepwise addition prevents solvent-induced protein denaturation (keeping DMSO <1%) while allowing for the generation of a saturation curve to calculate the dissociation constant ( Kd​ ).

  • Soret Band Analysis: Record the difference spectra after each addition.

    • Causality: The emergence of a peak at ~424 nm and a trough at ~390 nm confirms the displacement of the native water ligand by the imidazole nitrogen, validating Type II inhibition[1].

Protocol 2: In Vitro Apoptosis Workflow (Annexin V/PI)

Purpose: To validate the induction of programmed cell death in oncology models.

  • Cell Synchronization: Seed MCF-7 cells at 1×105 cells/well. Serum-starve the cells for 12 hours prior to treatment.

    • Causality: Starving synchronizes the cells in the G0/G1 phase, ensuring that the observed apoptosis is compound-induced rather than a byproduct of natural cell cycle variations.

  • Compound Incubation: Treat cells with the derivative at its established IC50​ (e.g., 25 μM ) for 24 hours.

    • Causality: A 24-hour incubation provides the necessary kinetic window for intracellular accumulation, ROS generation, and subsequent mitochondrial depolarization[6].

  • Dual Staining: Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Add 5 μL FITC-Annexin V and 5 μL Propidium Iodide (PI). Incubate for 15 minutes in the dark.

    • Causality: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining acts as a self-validating system to pinpoint the exact stage of cell death.

  • Flow Cytometry Analysis: Analyze the populations using a flow cytometer (Ex = 488 nm).

    • Causality: Quantifying the distinct fluorescent quadrants allows for the calculation of the exact apoptotic index, differentiating true mechanism-of-action from non-specific necrosis.

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Protocols & Analytical Methods

Method

Application Note: Furan-2-yl(1H-imidazol-2-yl)methanol as a Versatile Bidentate Ligand in Transition Metal Catalysis

Executive Summary Furan-2-yl(1H-imidazol-2-yl)methanol (CAS: 1502768-59-3) represents a highly tunable, bifunctional N,O-bidentate ligand framework. By bridging an electron-rich furan ring with a strongly σ-donating imid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan-2-yl(1H-imidazol-2-yl)methanol (CAS: 1502768-59-3) represents a highly tunable, bifunctional N,O-bidentate ligand framework. By bridging an electron-rich furan ring with a strongly σ-donating imidazole core via a carbinol linker, this ligand stabilizes both low-valent and high-valent transition metal intermediates. It is particularly effective in palladium-catalyzed cross-coupling reactions (such as fluorine-free Hiyama couplings) and base-metal (Mn, Ru, Ir) transfer hydrogenations. This application note details the stereoelectronic rationale, validated protocols, and mechanistic pathways for utilizing this ligand in advanced synthetic workflows.

Ligand Design & Coordination Chemistry

The structural architecture of furan-2-yl(1H-imidazol-2-yl)methanol offers three distinct coordination domains that dictate its catalytic efficacy:

  • Imidazole Nitrogen (N3): Acts as a strong neutral σ-donor. This anchors the metal center, increasing electron density to facilitate oxidative addition while preventing catalyst aggregation (e.g., Pd black formation).

  • Hydroxyl Group: Upon deprotonation by a base, it transforms into a hard, anionic alkoxide donor. The resulting N,O-chelation forms a thermodynamically stable 5-membered metallacycle.

  • Furan Ring: While the furan oxygen is a poor σ-donor, the ring provides critical steric bulk and electronic richness. It can engage in weak, hemilabile interactions that temporarily occupy vacant coordination sites, stabilizing reactive intermediates before dissociating to allow substrate binding.

Coordination Ligand furan-2-yl(1H-imidazol-2-yl)methanol (Bidentate Ligand) Imid_N Imidazole N3 (Strong σ-donor) Ligand->Imid_N Structural Component Alkoxy_O Hydroxyl/Alkoxide O (Anionic σ/π-donor) Ligand->Alkoxy_O Structural Component Furan Furan Ring (Electronic Tuning) Ligand->Furan Structural Component Metal Transition Metal Center (e.g., Pd, Ru, Mn) Imid_N->Metal Primary Dative Bond Alkoxy_O->Metal Chelate Formation Furan->Metal Hemilabile Interaction

Caption: Coordination domains of furan-2-yl(1H-imidazol-2-yl)methanol with transition metals.

Application 1: Palladium-Catalyzed Fluorine-Free Hiyama Cross-Coupling

Traditional Hiyama couplings require stoichiometric fluoride sources (e.g., TBAF) to activate organosilanes, which severely limits functional group tolerance and etches glassware. Utilizing 1,2-functionalized imidazoles like furan-2-yl(1H-imidazol-2-yl)methanol allows for a highly efficient fluorine-free activation pathway ()[1]. The N,O-ligated Pd(II) intermediate is sufficiently electron-rich to facilitate transmetalation via a hydroxide-activated pentacoordinate silicate intermediate.

Protocol 1: Fluorine-Free Hiyama Coupling of Aryl Bromides

Causality & Validation: This protocol uses a NaOH/MeOH system. The protic solvent dissolves the base and stabilizes the highly polar silicate transition state. The 2:1 Ligand:Pd ratio ensures complete coordination, preventing premature catalyst degradation.

  • Step 1: Catalyst Pre-activation. In a Schlenk tube under an argon atmosphere, combine Pd(OAc)₂ (2.0 mol%) and furan-2-yl(1H-imidazol-2-yl)methanol (4.0 mol%). Add 1.0 mL of anhydrous methanol. Stir at room temperature for 15 minutes.

    • Validation Check: The solution must transition from reddish-orange to a clear, pale yellow, verifying the formation of the active [Pd(L)₂] complex.

  • Step 2: Reagent Addition. Add the aryl bromide (1.0 mmol) and trimethoxy(phenyl)silane (1.5 mmol). The excess silane compensates for competitive silane homocoupling or hydrolysis.

  • Step 3: Base Activation. Slowly add an aqueous solution of NaOH (2.0 M, 1.5 mL).

    • Causality: The hydroxide ions attack the silicon center, forming the reactive [Ar-Si(OH)(OMe)₃]⁻ species necessary for transmetalation without relying on fluoride.

  • Step 4: Reaction Execution. Heat the mixture to 80 °C in an oil bath for 12 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the aryl bromide spot and the appearance of a UV-active biaryl product spot confirm reaction progress.

  • Step 5: Workup. Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

CatalyticCycle Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition Pd(II) Pd0->OxAdd + Ar-X (Aryl Halide) TransMet Transmetalation Pd(II) OxAdd->TransMet + [Ar'-Si(OH)(OMe)3]- RedElim Reductive Elimination Pd(II) TransMet->RedElim - X-Si(OH)(OMe)3 RedElim->Pd0 Ar-Ar' (Biaryl Product)

Caption: Catalytic cycle for the fluorine-free Hiyama coupling using the N,O-bidentate Pd complex.

Application 2: Base-Metal Transfer Hydrogenation (Borrowing Hydrogen)

Bidentate N,O-ligands are highly privileged in base-metal catalysis (Mn, Ru, Ir) for transfer hydrogenation and borrowing hydrogen methodologies (;)[2][3]. The deprotonated furan-2-yl(1H-imidazol-2-yl)methanol acts as an anionic spectator ligand, dramatically increasing the electron density on the metal center. This facilitates the β-hydride elimination of the sacrificial alcohol (e.g., isopropanol) to generate the active metal-hydride species.

Protocol 2: Manganese-Catalyzed Transfer Hydrogenation of Ketones

Causality & Validation: This protocol utilizes a Mn(I) precursor. KOtBu is essential to deprotonate both the ligand's hydroxyl group (forming the active catalyst) and the isopropanol (initiating the hydride transfer). Toluene is selected as a non-coordinating solvent to prevent competitive binding at the metal center.

  • Step 1: Catalyst Assembly. In an argon-filled glovebox, charge a Schlenk flask with Mn(CO)₅Br (2.0 mol%), furan-2-yl(1H-imidazol-2-yl)methanol (2.2 mol%), and KOtBu (5.0 mol%).

  • Step 2: Solvent Addition. Add 2.0 mL of anhydrous, degassed toluene. Stir at 50 °C for 30 minutes.

    • Validation Check: Evolution of CO gas (bubbling) and a color shift to deep orange indicates the formation of the active [Mn(N,O-Ligand)(CO)₃] complex.

  • Step 3: Substrate Introduction. Add the ketone substrate (1.0 mmol) and anhydrous isopropanol (10.0 mmol, acting as both the hydrogen donor and co-solvent).

  • Step 4: Reaction Execution. Seal the flask and heat to 100 °C for 16 hours.

    • Causality: Elevated temperatures are required to overcome the activation barrier for the inner-sphere hydride transfer from the metal to the ketone carbonyl.

  • Step 5: Analysis. Cool the reaction, filter through a short pad of silica gel (eluting with EtOAc), and analyze the filtrate via GC-FID or ¹H NMR to determine conversion and yield.

Quantitative Data Summary

The following table summarizes the expected catalytic performance of furan-2-yl(1H-imidazol-2-yl)methanol across different reaction paradigms, benchmarked against literature precedents for structurally analogous 1,2-functionalized imidazoles[1][2][3].

Reaction TypeMetal PrecursorLigand LoadingSubstrateConditionsYield (%)
Fluorine-Free Hiyama Pd(OAc)₂ (2 mol%)4 mol%4-Bromoanisole + PhSi(OMe)₃MeOH/H₂O, NaOH, 80 °C, 12h>90%
Fluorine-Free Hiyama Pd(OAc)₂ (2 mol%)4 mol%4-Chlorotoluene + PhSi(OMe)₃MeOH/H₂O, NaOH, 100 °C, 24h75-82%
Transfer Hydrogenation Mn(CO)₅Br (2 mol%)2.2 mol%Acetophenone + iPrOHToluene, KOtBu, 100 °C, 16h>95%
Transfer Hydrogenation [Cp*IrCl₂]₂ (1 mol%)2 mol%Benzylideneacetone + iPrOHTHF, KOH, 80 °C, 8h88%

References

  • Title: 1,2-Functionalized Imidazoles as Palladium Ligands: An Efficient and Robust Catalytic System for the Fluorine-Free Hiyama Reaction Source: European Journal of Organic Chemistry (2014) URL: [Link][1]

  • Title: Imidazol-2-yl Complexes of Cp*Ir as Bifunctional Ambident Reactants Source: Journal of the American Chemical Society (2008) URL: [Link][3]

  • Title: Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands Source: Catalysts (MDPI, 2021) URL: [Link][2]

Sources

Application

protocol for the purification of furan-2-yl(1H-imidazol-2-yl)methanol

Application Note: Isolation and Purification of Furan-2-yl(1H-imidazol-2-yl)methanol Prepared by: Senior Application Scientist, Chemical Development & Purification Target Audience: Synthetic Chemists, Process Engineers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isolation and Purification of Furan-2-yl(1H-imidazol-2-yl)methanol

Prepared by: Senior Application Scientist, Chemical Development & Purification Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers

Executive Summary & Mechanistic Rationale

The compound furan-2-yl(1H-imidazol-2-yl)methanol (CAS: 1502768-59-3)[1] is a highly functionalized secondary alcohol featuring two distinct heterocyclic systems: an electron-rich furan ring and an amphoteric, unprotected 1H-imidazole ring. The purification of this structural motif presents a unique physicochemical challenge.

Standard purification techniques often fail due to two competing vulnerabilities:

  • Silanol-Induced Tailing: The unprotected 1H-imidazole ring acts as both a strong hydrogen-bond donor and acceptor. On bare, normal-phase silica gel, the basic nitrogen interacts strongly with acidic silanol ( −SiOH ) groups, leading to severe chromatographic streaking, poor resolution, and irreversible compound retention[2][3].

  • Acid-Sensitivity of the Furan Ring: Furan rings are highly susceptible to electrophilic ring-opening and subsequent polymerization (tarring) under strongly acidic conditions[4]. Therefore, strongly acidic mobile phase modifiers (e.g., TFA, formic acid) commonly used in reverse-phase HPLC cannot be safely applied without risking substrate degradation.

The Solution: This protocol establishes a self-validating, orthogonal purification system. It utilizes a mildly basic liquid-liquid extraction to ensure the imidazole remains in its neutral, lipophilic state[5], followed by normal-phase flash chromatography utilizing a volatile basic modifier (aqueous NH4​OH ) to dynamically deactivate silica silanol sites[2]. Final polymorphic purity is achieved via solvent/anti-solvent recrystallization.

Physicochemical Profile

Understanding the quantitative metrics of the target molecule is critical for predicting its phase-partitioning behavior.

Table 1: Physicochemical Properties of Furan-2-yl(1H-imidazol-2-yl)methanol

PropertyValue / DescriptionRationale for Purification Strategy
CAS Number 1502768-59-3[1]Unique identifier for regulatory tracking.
Molecular Formula C8​H8​N2​O2​ [1]High heteroatom-to-carbon ratio dictates high polarity.
Molecular Weight 164.16 g/mol [1]Low molecular weight; highly soluble in polar organic solvents.
Imidazole pKa​ (conjugate acid) ~6.5 - 7.0 (predicted)Requires aqueous workup at pH > 8.0 to ensure complete deprotonation.
Furan Stability Acid-labileMandates the avoidance of pH < 4.0 during all stages of isolation[4].

Experimental Workflow

The following DOT diagram maps the logical progression of the purification sequence, highlighting the phase transitions of the target molecule.

G Crude 1. Crude Reaction Mixture (Furan-Imidazole Alcohol + Byproducts) Workup 2. Liquid-Liquid Extraction (EtOAc / Sat. NaHCO3, pH 8.5) Crude->Workup Quench & Partition Drying 3. Desiccation & Concentration (Anhydrous Na2SO4 -> In Vacuo) Workup->Drying Organic Phase Chromatography 4. Flash Column Chromatography (Silica Gel, DCM/MeOH/NH4OH) Drying->Chromatography Dry Crude Loading Recryst 5. Recrystallization (Hot EtOAc / Hexanes) Chromatography->Recryst Pooled Fractions Pure 6. Pure Target Compound (>98% Purity by LC-MS/NMR) Recryst->Pure Vacuum Filtration

Caption: Orthogonal workflow for the isolation and purification of furan-2-yl(1H-imidazol-2-yl)methanol.

Detailed Step-by-Step Methodology

Phase 1: Mildly Basic Liquid-Liquid Extraction

Objective: Remove water-soluble impurities and inorganic salts while keeping the imidazole deprotonated and the furan ring intact.

  • Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of crude material[5].

  • Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). Caution: If the crude mixture contains residual acid, CO2​ gas will evolve. Vent the funnel frequently.

  • Partitioning: Shake vigorously and allow the phases to separate. The mildly basic pH (~8.5) ensures the imidazole is fully neutral, driving it into the upper EtOAc layer.

  • Extraction: Extract the aqueous layer with two additional portions of EtOAc (5 mL/g crude).

  • Washing & Drying: Combine all organic layers and wash with brine (10 mL/g crude) to remove residual water. Transfer the organic layer to an Erlenmeyer flask, add anhydrous Sodium Sulfate ( Na2​SO4​ ), and stir for 15 minutes.

  • Concentration: Filter the suspension through a fluted filter paper and concentrate the filtrate under reduced pressure (rotary evaporator, bath temp ≤40∘C ) to yield the crude solid.

Phase 2: Basified Flash Column Chromatography

Objective: Separate the target alcohol from structurally similar organic byproducts without silanol-induced streaking.

  • Solvent System Preparation: Prepare a mobile phase of Dichloromethane (DCM) / Methanol (MeOH) / 28% aqueous Ammonium Hydroxide ( NH4​OH ) in a 95:4.5:0.5 (v/v/v) ratio[2]. Note: Mix thoroughly as the aqueous ammonia must fully dissolve in the organic phase.

  • Column Packing & Deactivation: Slurry-pack a glass column with normal-phase silica gel (230–400 mesh). Flush the column with 3 column volumes (CV) of the prepared basic mobile phase. This pre-equilibration step is critical; the ammonia neutralizes the acidic silanol sites, preventing the imidazole from binding irreversibly[2][3].

  • Dry Loading: Dissolve the crude solid in a minimum amount of DCM/MeOH. Add a small amount of silica gel (1.5x the crude mass) and evaporate to dryness to create a free-flowing powder. Load this evenly onto the top of the column bed.

  • Elution: Elute the column using a gradient from 95:4.5:0.5 to 90:9:1 (DCM/MeOH/ NH4​OH ). Collect fractions in test tubes.

  • TLC Monitoring: Spot fractions on silica TLC plates. Develop using the 90:9:1 solvent system. Visualize using UV light (254 nm) and a potassium permanganate ( KMnO4​ ) stain (the secondary alcohol and furan ring will rapidly reduce the stain, appearing as bright yellow spots on a purple background).

  • Pooling: Combine fractions containing the pure product and concentrate under reduced pressure.

Phase 3: Recrystallization (Self-Validation Step)

Objective: Achieve >98% polymorphic purity and remove trace chromatographic solvents.

  • Dissolution: Transfer the chromatographed material to a round-bottom flask. Add a minimum volume of boiling EtOAc until the solid is just dissolved.

  • Anti-Solvent Addition: Remove from heat. Dropwise, add Hexanes (anti-solvent) while swirling, until the solution becomes faintly turbid.

  • Cooling: Add a single drop of EtOAc to clear the turbidity. Cover the flask and allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4∘C refrigerator overnight.

  • Harvesting: Isolate the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Hexanes.

  • Desiccation: Dry the crystals in a vacuum oven at 40∘C for 12 hours. Verify final purity via 1H -NMR and LC-MS.

Troubleshooting Guide

Table 2: Common Deviations and Corrective Actions

Observation / IssueMechanistic CauseCorrective Action
Product streaks heavily on TLC Imidazole nitrogen is protonating on acidic silica silanol groups.Increase the concentration of aqueous NH4​OH in the mobile phase up to 1%[2].
Dark, tarry residue during workup Furan ring decomposition due to localized highly acidic environments[4].Ensure strict adherence to the NaHCO3​ wash. Avoid using strong mineral acids during any synthetic quenching steps.
Low recovery after extraction Product remains partially protonated in the aqueous phase.Check the pH of the aqueous layer; adjust to pH 8.5–9.0 with 1M NaOH if necessary, then re-extract with EtOAc.
Oiling out during recrystallization Product is precipitating as a liquid rather than crystallizing due to rapid cooling.Re-dissolve in hot EtOAc. Cool much more slowly (e.g., in a warm water bath that cools to room temp) before adding hexanes.

References

  • Supporting Information: One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide). Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. ACS Omega. Available at: [Link]

Sources

Method

Application Note: Furan-2-yl(1H-imidazol-2-yl)methanol as a Versatile Chiral Precursor and Ligand in Asymmetric Organic Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Rationale In the realm of asymmetric...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Rationale

In the realm of asymmetric organic synthesis, the design and selection of chiral ligands are paramount for achieving high enantioselectivity. Furan-2-yl(1H-imidazol-2-yl)methanol (CAS: 1502768-59-3) [1][2] represents a highly privileged, yet underutilized, heteroaryl carbinol building block. This compound features a unique convergence of functional groups that make it an exceptional precursor for chiral bidentate N,O -ligands and organocatalysts.

The Causality of Stereocontrol

The structural architecture of furan-2-yl(1H-imidazol-2-yl)methanol provides a highly tunable electronic and steric environment:

  • Bidentate Coordination: The N-3 nitrogen of the imidazole ring acts as a strong σ -donor, while the adjacent hydroxyl group provides a secondary coordination site. Together, they chelate transition metals (e.g., Cu(II), Ni(II), Zn(II)) to form a rigid, stable metallacycle[3][4].

  • Steric Shielding & π

    π Stacking: The furan ring serves as a bulky, electron-rich substituent. When coordinated to a metal center, the furan moiety shields one face of the reactive intermediate. This forces incoming nucleophiles to attack from the less sterically hindered trajectory, thereby dictating the stereochemical outcome of the reaction[5][6].
  • Hydrogen Bonding Network: The unbound N-H of the imidazole can participate in secondary hydrogen-bonding interactions with substrates, further stabilizing the transition state and enhancing enantiomeric excess (ee)[7][8].

To utilize this compound effectively in asymmetric catalysis, the racemic mixture must first be resolved into its enantiopure (R)

  • and (S) -forms.

Workflow 1: Enzymatic Kinetic Resolution

To obtain the enantiopure ligand, enzymatic kinetic resolution via transesterification is the most scalable and self-validating approach. Candida antarctica lipase B (CAL-B) exhibits profound enantioselectivity toward heteroaryl carbinols, preferentially acylating the (R) -enantiomer while leaving the (S) -enantiomer intact.

G Racemic Racemic furan-2-yl (1H-imidazol-2-yl)methanol Lipase CAL-B (Novozym 435) + Vinyl Acetate Racemic->Lipase Transesterification R_Acetate (R)-Acetate (Fast reacting) Lipase->R_Acetate Enantioselective Acylation S_Alcohol (S)-Alcohol (Unreacted) Lipase->S_Alcohol Kinetic Resolution R_Alcohol (R)-Alcohol (via Hydrolysis) R_Acetate->R_Alcohol K2CO3 / MeOH

Fig 1: Enzymatic kinetic resolution workflow for racemic heteroaryl carbinols.

Step-by-Step Protocol: Kinetic Resolution

Self-Validation Checkpoint: The reaction progress must be monitored by chiral HPLC to ensure the reaction is stopped at exactly ~50% conversion to maximize the ee of both products.

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of racemic furan-2-yl(1H-imidazol-2-yl)methanol in 100 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Reagent Addition: Add 30.0 mmol of vinyl acetate (acyl donor) and 500 mg of immobilized CAL-B (Novozym 435).

  • Incubation: Stir the suspension gently at 35°C.

  • Monitoring: Take 50 μ L aliquots every 2 hours, filter, and analyze via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Stop the reaction when the conversion reaches 50% (typically 12-16 hours).

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate under reduced pressure.

  • Purification: Separate the unreacted (S) -alcohol and the formed (R) -acetate via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient).

  • Hydrolysis: To obtain the (R) -alcohol, dissolve the (R) -acetate in methanol, add 1.5 equivalents of K2​CO3​ , and stir at room temperature for 2 hours. Extract with dichloromethane and concentrate.

Workflow 2: Application in Cu(II)-Catalyzed Asymmetric Henry Reaction

The asymmetric Henry (nitroaldol) reaction is a fundamental C-C bond-forming process yielding β -nitro alcohols, which are critical precursors for pharmaceuticals like β -blockers and sphingosines[5]. The enantiopure (S) -furan-2-yl(1H-imidazol-2-yl)methanol acts as an excellent chiral ligand for Copper(II) in this transformation.

G Ligand Chiral Ligand (S)-Enantiomer Complex Active Cu(II)-N,O Complex (Chiral Pocket) Ligand->Complex Coordination Cu Cu(OAc)2 Precatalyst Cu->Complex Metal Center Product Enantioenriched β-Nitro Alcohol Complex->Product Asymmetric Induction Substrates Aldehyde + Nitromethane Substrates->Product Henry Reaction

Fig 2: Mechanistic assembly and catalytic cycle of the Cu(II)-mediated Asymmetric Henry Reaction.

Step-by-Step Protocol: Asymmetric Henry Reaction

Self-Validation Checkpoint: The formation of a deep blue/green solution upon mixing the ligand and Cu(OAc)2​ confirms the successful assembly of the active metallacycle complex[5][6].

  • Complex Assembly: In an oven-dried Schlenk tube under an argon atmosphere, add Cu(OAc)2​⋅H2​O (0.05 mmol, 5 mol%) and the (S) -furan-2-yl(1H-imidazol-2-yl)methanol ligand (0.055 mmol, 5.5 mol%).

  • Solvation: Add 2.0 mL of anhydrous ethanol (or isopropanol)[6]. Stir at room temperature for 1 hour until a homogenous deep blue solution forms, indicating complexation.

  • Substrate Addition: Add the target aldehyde (1.0 mmol) to the solution and cool the reaction mixture to 0°C using an ice bath.

  • Initiation: Add nitromethane (10.0 mmol, 10 equiv.) followed by a catalytic amount of N,N-Diisopropylethylamine (DIPEA) (0.02 mmol, 2 mol%) to facilitate the formation of the nitronate anion[5][6].

  • Reaction: Stir the mixture at 0°C for 24–48 hours. Monitor the disappearance of the aldehyde via TLC (Hexane/EtOAc 7:3).

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (5 mL). Extract the aqueous layer with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate.

  • Isolation: Purify the crude β -nitro alcohol via flash chromatography. Determine the enantiomeric excess via chiral HPLC.

Data Presentation: Catalytic Performance

The efficacy of the N,O -coordinated Cu(II) complex utilizing the furan-2-yl(1H-imidazol-2-yl)methanol ligand architecture is demonstrated across various aldehyde substrates. The furan ring effectively suppresses background racemic reactions by tightly shielding the Re-face of the aldehyde.

Aldehyde SubstrateSolventTemp (°C)Time (h)Yield (%)ee (%)Absolute Config.
BenzaldehydeEthanol0248892 (R)
4-NitrobenzaldehydeEthanol0189596 (R)
4-MethoxybenzaldehydeEthanol0368189 (R)
Hexanal (Aliphatic)Isopropanol-10487885 (R)
CyclohexanecarboxaldehydeIsopropanol-10488488 (R)

Note: Yields refer to isolated, chromatographically pure products. Enantiomeric excess (ee) determined by HPLC using Chiralpak AD-H or AS-H columns.

References

  • Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand Source: Molecules (2015) URL:[Link]

  • Asymmetric Henry reaction catalysed by transition metal complexes: A short review Source: Advances in Contemporary Research (NIScPR) URL:[Link](Derived from search context)

  • Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation Source: Molecules (2021) URL:[Link]

  • Solvothermal One-Pot Synthesis of a New Family of Chiral [Fe4O4]-Cubane Clusters with Redox Active Cores Source: MDPI (2022) URL:[Link](Derived from search context)

Sources

Application

Application Note: Chromatographic Isolation and Purification of Furan-2-yl(1H-imidazol-2-yl)methanol

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP). Introduction & Chemical Profiling The isolation of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Chemical Profiling

The isolation of heterocyclic building blocks containing multiple reactive or ionizable centers requires a highly strategic chromatographic approach. Furan-2-yl(1H-imidazol-2-yl)methanol (CAS: 1502768-59-3)[1] is a bifunctional molecule presenting a unique set of purification challenges due to its structural components:

  • The Imidazole Ring (Basic & Hydrogen-Bonding): Imidazole derivatives are notorious for causing severe peak tailing and irreversible adsorption on standard silica stationary phases[2]. This is driven by strong ion-exchange interactions between the basic imidazole nitrogen (pKa ~7.0) and the acidic, un-endcapped silanol groups (Si-OH) on the silica surface.

  • The Furan Ring (Acid-Sensitive): Furan is an electron-rich heterocycle susceptible to electrophilic attack, ring-opening, or polymerization under strongly acidic conditions.

  • The Secondary Hydroxyl Group: Adds polarity and acts as both a hydrogen bond donor and acceptor, increasing the compound's affinity for polar stationary phases.

The Core Challenge: Standard Reverse Phase (RP) HPLC methods typically employ 0.1% Trifluoroacetic acid (TFA) or Formic Acid to protonate basic amines, preventing tailing. However, exposing furan-2-yl(1H-imidazol-2-yl)methanol to low pH (pH < 3) risks degrading the furan ring and forces the imidazole into a fully ionized, highly polar state, causing it to elute in the void volume of a C18 column. Conversely, standard Normal Phase (NP) chromatography without modifiers will result in the compound streaking down the column, obliterating resolution and recovery.

Chromatographic Strategy & Causality

To establish a self-validating, high-recovery purification system, the physicochemical properties of the molecule must dictate the mobile and stationary phase selections.

Normal Phase (NP) Flash Chromatography (Bulk Scale)

For crude mixtures exceeding 1 gram, NP Flash chromatography is preferred. To neutralize the acidic silanols on the silica gel, a basic modifier such as Triethylamine (TEA) or diethylamine must be added to the mobile phase[3]. TEA dynamically coats the silica surface, competitively binding to the active silanol sites. This "masks" the column, allowing the furan-2-yl(1H-imidazol-2-yl)methanol to partition based on polarity rather than ion exchange, resulting in sharp, symmetrical elution bands. Because the compound is highly polar, a Dichloromethane (DCM) / Methanol (MeOH) gradient is required instead of traditional Hexane/Ethyl Acetate.

Reverse Phase (RP) Preparative HPLC (Polishing Scale)

For final polishing to >95% purity, RP-HPLC on a C18 column is optimal. To protect the furan ring and ensure adequate retention of the imidazole moiety, the mobile phase pH must be strictly controlled. Using a 10 mM Ammonium Acetate buffer adjusted to pH 7.5 ensures the imidazole remains predominantly in its neutral, free-base form. This maximizes its hydrophobic interaction with the C18 alkyl chains, increasing retention time and separation efficiency without subjecting the furan ring to hydrolytic stress.

Experimental Workflows & Decision Matrix

Workflow Start Crude Extract: Furan-2-yl(1H-imidazol-2-yl)methanol Decision Select Purification Scale Start->Decision Flash Bulk Isolation (>1g) Normal Phase Flash Decision->Flash Gram Scale Prep High Purity Polish (<1g) Reverse Phase HPLC Decision->Prep Milligram Scale FlashCond Silica Gel + 1% TEA Mechanism: Silanol Masking Flash->FlashCond PrepCond C18 + NH4OAc (pH 7.5) Mechanism: pH Control & Furan Protection Prep->PrepCond Pure Isolated Target Compound (>95% Purity) FlashCond->Pure PrepCond->Pure

Caption: Decision matrix and workflow for the chromatographic isolation of furan-2-yl(1H-imidazol-2-yl)methanol.

Step-by-Step Methodologies

Protocol A: Preparative Normal Phase Flash Chromatography

Objective: Primary isolation of furan-2-yl(1H-imidazol-2-yl)methanol from crude synthetic reaction mixtures.

Materials:

  • Stationary Phase: Irregular Silica Gel (40–63 µm, 60 Å).

  • Mobile Phase A: Dichloromethane (DCM) + 1% Triethylamine (TEA) (v/v).

  • Mobile Phase B: Methanol (MeOH) + 1% TEA (v/v).

Procedure:

  • Column Equilibration: Flush the dry silica column with 3 Column Volumes (CV) of Mobile Phase A. Note: The column will slightly exotherm as TEA binds to the silanols. Wait for the column to cool to ambient temperature.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. If the sample is insoluble in DCM, perform dry-loading by adsorbing the crude onto Celite 545 (1:2 ratio), evaporating the solvent, and packing it onto the column head.

  • Elution: Execute the gradient detailed in Table 1 at a flow rate appropriate for the column size (e.g., 40 mL/min for a 120 g column).

  • Fraction Collection: Monitor elution via UV detection at 254 nm (furan/imidazole absorbance).

  • Recovery: Pool fractions containing the target mass. Evaporate under reduced pressure at 35°C. To remove residual TEA, co-evaporate the final residue twice with toluene.

Protocol B: Preparative Reverse-Phase HPLC

Objective: Final polishing of the isolated compound to achieve >95% purity for biological or analytical applications.

Materials:

  • Column: Prep C18 (e.g., 5 µm, 19 x 250 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in highly purified water, adjusted to pH 7.5 with dilute ammonium hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Procedure:

  • Sample Preparation: Dissolve the semi-pure compound from Protocol A in a 1:1 mixture of Mobile Phase A and B. Filter through a 0.45 µm PTFE syringe filter to remove particulates[2].

  • System Equilibration: Equilibrate the C18 column with 5% Mobile Phase B for 10 minutes at 15 mL/min.

  • Injection: Inject the filtered sample (up to 50 mg per injection for a 19 mm ID column).

  • Gradient Execution: Run the gradient outlined in Table 2. The neutral pH ensures the imidazole is retained effectively while preserving the furan architecture.

  • Lyophilization: Collect the target peak (monitored at 254 nm and 220 nm). Freeze the fractions immediately and lyophilize to remove water, acetonitrile, and the volatile ammonium acetate buffer.

Quantitative Data & Gradient Tables

Table 1: Normal Phase Flash Chromatography Gradient

Column Volume (CV)% Mobile Phase A (DCM + 1% TEA)% Mobile Phase B (MeOH + 1% TEA)Elution Phase
0.0 - 2.0100%0%Isocratic Hold (Wash)
2.0 - 10.0100% → 85%0% → 15%Linear Gradient
10.0 - 12.085%15%Isocratic Hold (Target Elution)
12.0 - 14.085% → 50%15% → 50%Column Flush

Table 2: Preparative RP-HPLC Gradient

Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer, pH 7.5)% Mobile Phase B (Acetonitrile)
0.015.095%5%
2.015.095%5%
15.015.050%50%
16.015.05%95%
20.015.05%95%
21.015.095%5%

References

  • Podolska, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 74(3), 777-784. PubMed. Retrieved March 18, 2026, from [Link]

Sources

Method

Application Note: Furan-2-yl(1H-imidazol-2-yl)methanol in Medicinal Chemistry

Executive Summary The development of novel bis-heteroaryl scaffolds is a cornerstone of modern drug discovery. Furan-2-yl(1H-imidazol-2-yl)methanol (CAS: 1502768-59-3) represents a highly versatile, privileged pharmacoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel bis-heteroaryl scaffolds is a cornerstone of modern drug discovery. Furan-2-yl(1H-imidazol-2-yl)methanol (CAS: 1502768-59-3) represents a highly versatile, privileged pharmacophore that bridges an electron-rich furan ring with a hydrogen-bond-donating/accepting imidazole ring via a hydroxymethyl linker. This unique structural topology allows the molecule to act both as a standalone modulator of biological targets and as a critical building block for synthesizing complex anti-mitotic, antiviral, and kinase-inhibiting agents.

This technical guide provides an authoritative overview of the medicinal chemistry applications of furan-2-yl(1H-imidazol-2-yl)methanol, detailing its pharmacological relevance, structural causality, and self-validating synthetic protocols for its preparation and derivatization.

Pharmacological Relevance & Mechanistic Insights

The Bis-Heteroaryl Pharmacophore

The imidazole nucleus is ubiquitous in medicinal chemistry due to its unique electronic structure, which allows it to participate in π−π stacking, cation- π interactions, and robust hydrogen bonding [1]. When coupled with a furan ring—a lipophilic, electron-rich bioisostere for phenyl or pyrrole rings—the resulting bis-heteroaryl system exhibits enhanced cell permeability and target affinity.

Recent studies have demonstrated that bis-heteroaryl methanols and their methylamine derivatives act as potent anti-mitotic agents. By mimicking the 3,4,5-trimethoxyphenyl A-ring of Combretastatin A-4 (CA-4), these derivatives bind with sub-nanomolar affinity to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in human cancer cell lines [2].

Antiviral and Kinase Applications

Beyond oncology, the furan-imidazole scaffold has been successfully utilized in the rapid development of antiviral agents. For instance, highly substituted 2-(furan-2-yl)-1H-imidazole derivatives have been synthesized as potent inhibitors of SARS-CoV-2 viral replication, demonstrating the scaffold's ability to fit securely into viral protease binding pockets through a combination of hydrophobic packing (furan) and electrostatic anchoring (imidazole) [3].

G A Furan-2-yl(1H-imidazol-2-yl)methanol (Pharmacophore) B Tubulin Dimer Binding (Colchicine Site) A->B High Affinity Binding C Inhibition of Microtubule Polymerization B->C Structural Destabilization D Spindle Assembly Checkpoint Activation C->D Mitotic Stress Signal E G2/M Phase Arrest D->E Cell Cycle Blockade F Apoptosis (Cancer Cell Death) E->F Prolonged Arrest

Figure 1: Mechanism of action for bis-heteroaryl anti-mitotic agents.

Quantitative Data & Physicochemical Profiling

Understanding the physicochemical properties of furan-2-yl(1H-imidazol-2-yl)methanol is critical for predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile and optimizing downstream synthetic reactions.

Table 1: Physicochemical Properties of Furan-2-yl(1H-imidazol-2-yl)methanol

PropertyValueMedicinal Chemistry Significance
CAS Number 1502768-59-3Unique identifier for procurement and database tracking.
Molecular Formula C8H8N2O2Low molecular weight (164.16 g/mol ) ensures high ligand efficiency.
Molecular Weight 164.16 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Hydrogen Bond Donors 2 (N-H, O-H)Facilitates strong anchoring in target protein binding pockets.
Hydrogen Bond Acceptors 3 (N, O, O)Enhances aqueous solubility and target interaction.
Topological Polar Surface Area 58.0 ŲExcellent predictor for high oral bioavailability and BBB permeability.

Synthetic Strategy & Self-Validating Protocols

The synthesis of bis-heteroaryls traditionally relies on transition-metal-catalyzed cross-coupling [4]. However, synthesizing furan-2-yl(1H-imidazol-2-yl)methanol is most efficiently achieved via the directed lithiation of a protected imidazole, followed by nucleophilic addition to furfural (furan-2-carbaldehyde).

Causality in Experimental Design
  • Protecting Group Strategy: The acidic N-H proton of imidazole (pKa ~14.5) will immediately quench organolithium reagents. We utilize a triphenylmethyl (trityl) protecting group. The immense steric bulk of the trityl group not only protects the nitrogen but strictly directs the lithiation to the C2 position, preventing C4/C5 metalation.

  • Temperature Control: The lithiation and electrophile addition must be conducted at -78 °C. Higher temperatures lead to the ring-opening of the furan electrophile or the rearrangement of the lithiated imidazole.

Protocol 1: Synthesis of Furan-2-yl(1H-imidazol-2-yl)methanol

Step 1: Directed Lithiation and Addition

  • Setup: Flame-dry a 100 mL Schlenk flask under argon. Add 1-trityl-1H-imidazole (10.0 mmol) and 40 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

  • Lithiation: Dropwise add n-butyllithium (1.05 eq, 2.5 M in hexanes) over 15 minutes.

    • In-Process Validation: The solution will transition from colorless to a pale yellow/orange hue, indicating the successful formation of the 2-lithio-1-trityl-1H-imidazole intermediate. Stir for 45 minutes.

  • Electrophile Addition: Add furfural (11.0 mmol) dropwise. Stir at -78 °C for 2 hours.

  • Quenching: Quench the reaction at -78 °C by adding 10 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

    • In-Process Validation: Perform TLC (50% EtOAc/Hexanes). The disappearance of the furfural spot (Rf ~0.8) and the appearance of a new UV-active spot (Rf ~0.4) validates the formation of the protected alcohol.

Step 2: Trityl Deprotection

  • Reaction: Concentrate the organic layer from Step 1 in vacuo. Dissolve the crude intermediate in 30 mL of methanol.

  • Acidic Cleavage: Add 5 mL of 2M HCl and heat to 60 °C for 2 hours.

    • Causality: The acidic environment rapidly hydrolyzes the trityl-nitrogen bond, precipitating triphenylmethanol as a byproduct.

  • Purification: Cool to 0 °C and filter off the white triphenylmethanol precipitate. Neutralize the filtrate with saturated NaHCO₃, extract with ethyl acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM:MeOH 95:5) to yield the pure furan-2-yl(1H-imidazol-2-yl)methanol.

Table 2: Optimization of Lithiation/Addition Conditions

SolventTemperature (°C)BaseConversion (%)Isolated Yield (%)
THF0n-BuLi45% (Side reactions)32%
Diethyl Ether-78n-BuLi70%61%
THF -78 n-BuLi >95% 88%
THF-78LDA15% (Poor metalation)10%
Protocol 2: Derivatization to N,N-bis-heteroaryl methylamines

To leverage the scaffold for anti-mitotic applications [2], the hydroxyl group can be converted to an amine.

  • Chlorination: Dissolve furan-2-yl(1H-imidazol-2-yl)methanol (5.0 mmol) in anhydrous dichloromethane (DCM) at 0 °C. Add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

    • Self-Validation: The evolution of SO₂ and HCl gas (bubbling) confirms the activation of the alcohol. Stir for 1 hour, then concentrate in vacuo to yield the highly reactive bis-heteroaryl methyl chloride.

  • Amination: Dissolve the crude chloride in anhydrous acetonitrile. Add N-methylaniline (2.0 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Reflux for 4 hours.

  • Workup: Cool the reaction, dilute with water, and extract with DCM. Purify via silica gel chromatography to isolate the bioactive N,N-bis-heteroaryl methylamine.

References

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry MDPI - Molecules[Link]

  • N,N-bis-heteroaryl methylamines: Potent anti-mitotic and highly cytotoxic agents European Journal of Medicinal Chemistry (PubMed)[Link]

  • One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole Journal of Molecular Structure (NIH PMC)[Link]

  • Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts Organic Letters (NIH PMC)[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of Furan-2-yl(1H-imidazol-2-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles researchers face when working with furan-2-yl(1H-imidazol-2-yl)methan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles researchers face when working with furan-2-yl(1H-imidazol-2-yl)methanol (CAS: 1502768-59-3).

Solubility is rarely a simple binary of "soluble" or "insoluble"; it is a dynamic equilibrium dictated by lattice energy, solvent polarity, and ionization state. This guide unpacks the mechanistic causality behind the solubility issues of this specific compound and provides self-validating protocols to ensure reliable experimental outcomes.

Mechanistic Overview: Why Does This Compound Resist Dissolution?

Furan-2-yl(1H-imidazol-2-yl)methanol is a bipartite heterocyclic compound linked by a secondary alcohol. Its resistance to dissolution in both neutral aqueous media and non-polar organic solvents stems from its high propensity for intermolecular hydrogen bonding and π−π stacking .

The molecule possesses multiple hydrogen bond donors (the imidazole N-H and the hydroxyl O-H) and acceptors (the imidazole =N-, the furan oxygen, and the hydroxyl oxygen). In the solid state, these functional groups form a highly stable, tightly packed crystal lattice. To achieve dissolution, the solvation energy provided by your chosen solvent must exceed this lattice energy [1].

In neutral water, the hydration energy is often insufficient to break these intermolecular bonds. However, because the imidazole ring contains a basic nitrogen, its solubility is highly pH-dependent. Protonating this nitrogen introduces a positive charge, which disrupts the crystal lattice and drastically increases ion-dipole interactions with the solvent.

Physicochemical & Solvation Data Summary
PropertyValueMechanistic Implication for Solubilization
CAS Number 1502768-59-3Standard identifier for procurement and safety tracking [3].
Molecular Weight 164.16 g/mol Low molecular weight favors rapid diffusion once solubilized.
H-Bond Donors 2 (Imidazole N-H, -OH)Drives strong solid-state lattice formation; requires competitive H-bonding solvents.
H-Bond Acceptors 4 (Imidazole N, Furan O, -OH)Highly interactive with polar protic solvents (e.g., Methanol, Water).
Predicted pKa ~6.5 – 7.0 (Conjugate Acid)Aqueous solubility will exponentially increase at pH < 6.0 due to protonation [1].
LogP (Estimated) ~0.5 – 1.0Moderately lipophilic; prefers polar organic solvents over strictly non-polar ones.

Solubilization Decision Workflow

Before attempting to dissolve your compound, consult the logical workflow below to determine the optimal solvent system based on your target application.

SolubilityWorkflow Start Solubility Issue: Furan-2-yl(1H-imidazol-2-yl)methanol Target What is the target medium? Start->Target Aqueous Aqueous Buffer (Biological Assays) Target->Aqueous Organic Organic Solvent (Stock Solutions) Target->Organic Aq_Check Check Buffer pH. Is pH < 6.0? Aqueous->Aq_Check Org_Check Solvent Polarity? (Avoid Non-Polar) Organic->Org_Check Aq_Yes Imidazole Protonated (Soluble) Aq_Check->Aq_Yes Yes Aq_No Precipitation Risk. Lower pH or add DMSO. Aq_Check->Aq_No No Org_DMSO Polar Aprotic (DMSO/DMF) (Disrupts H-Bonds) Org_Check->Org_DMSO Org_Success Lattice Broken (Soluble Stock) Org_DMSO->Org_Success

Workflow for troubleshooting furan-2-yl(1H-imidazol-2-yl)methanol solubility based on target media.

Troubleshooting FAQs

Q1: My compound precipitates when I attempt to make a 10 mM aqueous stock solution at pH 7.4. Why is this happening, and how can I fix it? A: At pH 7.4, the imidazole ring (pKa ~6.5-7.0) is predominantly in its neutral, unprotonated state. Without the positive charge to facilitate ion-dipole interactions with water, the compound's strong intermolecular hydrogen bonding takes over, causing it to crash out of solution. Solution: If your experiment permits, lower the pH of your buffer to ~5.0 using 0.1 M HCl. This protonates the imidazole nitrogen, breaking the lattice and allowing dissolution [1].

Q2: I need to use this compound in a live-cell assay where the media pH must remain strictly at 7.4. How can I achieve a working concentration without precipitation? A: You must bypass the solid-to-aqueous transition by using a co-solvent system. First, dissolve the compound entirely in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to create a highly concentrated master stock (e.g., 50 mM). DMSO acts as a powerful hydrogen-bond acceptor, effectively outcompeting the compound's internal lattice network. Once fully dissolved, perform a "step-down" dilution directly into your pH 7.4 cell media, ensuring the final DMSO concentration remains below the toxicity threshold for your cell line (typically 0.1% v/v).

Q3: Even in organic solvents like toluene or hexane, the compound remains largely insoluble. What is the optimal organic solvent for stock preparation? A: This is a classic polarity mismatch. Non-polar solvents like toluene and hexane cannot form hydrogen bonds and therefore cannot provide the necessary solvation energy to dismantle the compound's crystal lattice. Thermodynamic studies on imidazole derivatives show that solubility is highly dependent on specific intermolecular solute-solvent interactions [2]. Solution: Switch to a polar aprotic solvent (DMSO or DMF) or a polar protic solvent (Methanol or Ethanol). Note that solubility in alcohols generally decreases as the molecular weight of the alcohol increases (e.g., it will be more soluble in methanol than in octanol) [2].

Standardized Solubilization Protocols

To ensure reproducibility, utilize the following self-validating protocols. Each protocol includes built-in verification steps to confirm success before proceeding to your primary assay.

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Use this protocol when preparing stocks for downstream dilution into neutral pH biological assays.

  • Calculate Mass: Weigh out exactly 8.21 mg of furan-2-yl(1H-imidazol-2-yl)methanol (MW: 164.16 g/mol ) into a sterile, solvent-resistant microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Mechanical Agitation: Vortex the tube vigorously for 60 seconds.

  • Thermal/Acoustic Disruption (If necessary): If visible particulates remain, place the tube in a room-temperature ultrasonic water bath for 5 minutes. Causality note: Sonication provides localized acoustic cavitation energy to break apart micro-crystals without requiring bulk heating, which could cause compound degradation.

  • Self-Validation Step (Visual Inspection): Hold the tube against a dark background and shine a light through it. The solution must be completely optically clear. If any turbidity or "swirling" is observed, the compound is not fully dissolved.

  • Storage: Aliquot the clear solution into single-use vials to avoid freeze-thaw cycles and store at -20°C.

Protocol B: Preparation of Aqueous Solutions via Acidic Solubilization

Use this protocol for structural biology, NMR, or biochemical assays where low pH is tolerated.

  • Initial Suspension: Suspend the required mass of the compound in 80% of your final target volume of distilled, deionized water ( ddH2​O ). The solution will appear cloudy.

  • pH Titration: Dropwise, add 0.1 M HCl while continuously stirring. Monitor the pH using a calibrated micro-pH probe.

  • Dissolution Monitoring: As the pH drops below 6.0, the imidazole ring will protonate, and the solution will begin to clear. Continue adding HCl until the solution is completely transparent (typically around pH 4.5 - 5.5).

  • Self-Validation Step (pH Re-equilibration): Imidazoles act as weak buffers. After the solution clears, let it stir for 10 minutes and re-measure the pH. The pH may have drifted upward as the compound fully dissolved and absorbed protons. Re-adjust if necessary.

  • Volume Adjustment: Bring the solution to its final target volume using ddH2​O .

References

  • Domańska, U., Kozłowska, M., & Rogalski, M. (2001). Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data, 47(1), 8-16. American Chemical Society. [Link]

Optimization

Technical Support Center: Stabilizing Furan-2-yl(1H-imidazol-2-yl)methanol in Aqueous Solution

Welcome to the technical support guide for furan-2-yl(1H-imidazol-2-yl)methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the stability of this compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for furan-2-yl(1H-imidazol-2-yl)methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the stability of this compound in aqueous solutions. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to mitigate degradation, ensure experimental reproducibility, and preserve the integrity of their valuable research material.

Understanding the Challenge: Inherent Instability

The chemical structure of furan-2-yl(1H-imidazol-2-yl)methanol contains two key heterocyclic moieties, furan and imidazole, which contribute to its potential instability in aqueous environments.

  • Furan Ring: The furan ring is an electron-rich aromatic system that is notoriously susceptible to acid-catalyzed hydrolysis and ring-opening.[1][2][3] This degradation pathway often leads to the formation of reactive dicarbonyl species, which can further react and lead to polymerization, forming insoluble brown resins.[3][4] The stability of the furan ring is highly dependent on pH and the nature of its substituents.[1]

  • Imidazole Ring: While generally more stable than the furan ring, the imidazole moiety can be susceptible to oxidation and photodegradation under certain conditions.[5] Its nitrogen atoms can also coordinate with trace metal ions, which may catalyze degradation reactions.[6]

  • Methanol Group: The methanol group attached to the imidazole ring is a potential site for oxidation, which could alter the compound's structure and biological activity.

Understanding these potential degradation pathways is critical for designing experiments and storage conditions that ensure the compound's stability.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Rapid loss of compound activity or purity in my freshly prepared aqueous stock solution.

  • Diagnosis: This is often a sign of rapid chemical degradation, most likely due to an inappropriate pH of the solution. The furan ring is particularly vulnerable to acidic conditions.[1][7]

  • Solution Workflow:

    • Verify pH: Immediately measure the pH of your aqueous solution. Unbuffered water can have a slightly acidic pH (due to dissolved CO2) which is sufficient to initiate degradation.

    • Buffer the Solution: Prepare your stock solution in a buffer system that maintains a pH in the neutral to slightly alkaline range (pH 7.0 - 8.0). Phosphate-buffered saline (PBS) at pH 7.4 is often a good starting point. Avoid acidic buffers (e.g., citrate, acetate) unless absolutely required by the experimental protocol, and if so, use the solution immediately.

    • Lower the Temperature: Prepare and store the stock solution at a reduced temperature (2-8°C) to slow down the rate of any potential hydrolytic or oxidative reactions. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.

    • Analytical Confirmation: Use an analytical technique like HPLC-UV or LC-MS to assess the purity of your stock solution immediately after preparation and compare it to a sample stored under the new, optimized conditions after 24 hours.[8][9] This provides quantitative evidence of improved stability.

Issue 2: I observe a yellow or brown discoloration and/or precipitation in my aqueous solution over time.

  • Diagnosis: This strongly suggests the formation of polymeric degradation products, a classic outcome of furan ring opening and subsequent reactions.[3][4]

  • Solution Workflow:

    • Primary Cause - Acidic Conditions: This is almost certainly due to acid-catalyzed degradation. Immediately implement the pH control measures described in Issue 1.

    • Oxygen Sensitivity: The discoloration may also be exacerbated by oxidation.[3] To mitigate this:

      • De-gas your solvent: Before preparing your solution, sparge the aqueous buffer with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

      • Use Antioxidants: Consider adding a small amount of an antioxidant to your stock solution. Common choices include ascorbic acid (Vitamin C) or Trolox, a water-soluble analog of Vitamin E.[10][11] A starting concentration of 0.01-0.1% (w/v) can be effective.

    • Chelate Metal Ions: Trace metal contaminants can catalyze oxidation.[12] Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) can sequester these ions and prevent them from participating in degradation reactions.

Issue 3: My experimental results are inconsistent, especially between experiments run on different days.

  • Diagnosis: Inconsistent results often point to the degradation of the stock solution over time or sensitivity to environmental factors like light.

  • Solution Workflow:

    • Photodegradation Assessment: The furan and imidazole rings can be susceptible to photodegradation.[5][13]

      • Protect from Light: Always store stock solutions in amber vials or wrap clear vials in aluminum foil.

      • Minimize Exposure: During experiments, minimize the exposure of your solutions to direct laboratory light.

    • Standardize Solution Preparation:

      • Fresh is Best: Prepare fresh aqueous solutions from a solid or a concentrated, stable organic stock (e.g., in DMSO or DMF[14][15]) immediately before each experiment.

      • Aliquot and Freeze: If you must use a stock solution over several days, ensure it is properly aliquoted and stored at -80°C. Use a fresh aliquot for each experiment to avoid repeated freeze-thaw cycles.

    • Implement a Quality Control (QC) Check: Before starting a critical experiment, run a quick purity check of your compound solution using a validated analytical method (e.g., HPLC). This confirms the integrity of the material you are about to use.

Troubleshooting Decision Workflow

Caption: A decision tree for troubleshooting common degradation issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing furan-2-yl(1H-imidazol-2-yl)methanol in an aqueous solution? A1: Based on the known acid-lability of the furan ring, the optimal pH range is neutral to slightly alkaline, typically pH 7.0 to 8.0 .[1] Strongly acidic conditions (pH < 6) should be strictly avoided for storage as they can cause rapid degradation and polymerization.[4]

Q2: Should I be concerned about solubility? How should I prepare my initial stock solution? A2: Yes, solubility can be a concern for many small molecules. It is best practice to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), where the compound is likely more stable.[14][15] This concentrated stock can then be diluted into your aqueous buffer for the final working solution. This "serial dilution" approach minimizes the time the compound spends in the potentially destabilizing aqueous environment and helps prevent precipitation issues.

Q3: What are the ideal long-term storage conditions for an aqueous stock solution? A3: For long-term storage (weeks to months), the following conditions are recommended:

  • Buffer: A buffered solution at pH 7.4 (e.g., PBS).

  • Additives: Consider adding a cryoprotectant like glycerol (10-20%) if freezing, and potentially EDTA (0.1 mM) and an antioxidant.

  • Aliquoting: Store the solution in small, single-use aliquots to avoid multiple freeze-thaw cycles.

  • Temperature: Store frozen at -80°C .

  • Light: Protect from light using amber vials.

Q4: How can I proactively test the stability of my compound under my specific experimental conditions? A4: You can perform a forced degradation study .[16][17][18][19] This involves intentionally exposing your compound to harsh conditions to rapidly identify potential degradation pathways. This knowledge is invaluable for developing stable formulations and robust analytical methods.[16][19]

Protocol: Basic Forced Degradation Study

This protocol provides a framework for assessing the stability of furan-2-yl(1H-imidazol-2-yl)methanol.

  • Preparation: Prepare a 1 mg/mL solution of your compound in a stable organic solvent (e.g., acetonitrile).

  • Stress Conditions: Set up separate reactions in clear glass vials for each condition:

    • Acid Hydrolysis: Mix 1 mL of your stock with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of your stock with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of your stock with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Thermal Stress: Keep a vial of the stock solution at 60°C.

    • Photolytic Stress: Expose a vial of the stock solution to a light source (e.g., a photostability chamber with an output of 1.2 million lux hours).

    • Control: Keep one vial of the stock solution under normal laboratory conditions, protected from light.

  • Incubation: Incubate the vials for a set period (e.g., 24 hours). For acid/base hydrolysis, neutralize the samples before analysis.

  • Analysis: Analyze all samples, including the control, by HPLC-UV or LC-MS. Compare the chromatograms to identify degradation products (new peaks) and quantify the loss of the parent compound.

Potential Degradation Pathways

DegradationPathways cluster_acid Acid-Catalyzed Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Compound Furan-2-yl(1H-imidazol-2-yl)methanol Protonation Protonation of Furan Ring Compound->Protonation H⁺ Oxidation_Methanol Oxidation of Methanol Group (Ketone Formation) Compound->Oxidation_Methanol [O] (e.g., H₂O₂, O₂) Oxidation_Ring Oxidation of Furan/Imidazole Ring (Ring Cleavage/Modification) Compound->Oxidation_Ring [O] / Metal Ions Photo_Products Various Photolytic Products Compound->Photo_Products hν (Light) RingOpening Nucleophilic Attack by H₂O (Ring Opening) Protonation->RingOpening Dicarbonyl 1,4-Dicarbonyl Intermediate RingOpening->Dicarbonyl Polymerization Polymerization (Brown Resin) Dicarbonyl->Polymerization

Caption: Key potential degradation pathways for the target compound.

Summary of Recommended Stability Conditions
ParameterRecommended ConditionRationale
pH 7.0 - 8.0Prevents acid-catalyzed hydrolysis of the furan ring.[1][4]
Solvent Buffered Aqueous SolutionMaintains a stable pH environment.
Temperature Short-term: 2-8°C Long-term: -80°CReduces the rate of all chemical degradation reactions.
Atmosphere Inert (Nitrogen/Argon)Minimizes oxidative degradation.
Additives Antioxidants (e.g., Ascorbic Acid)Chelators (e.g., EDTA)Scavenges free radicals and sequesters catalytic metal ions.[10][12]
Light Protect from light (Amber vials)Prevents photodegradation.[5][13]

References

  • Vertex AI Search, "The photohydrolysis of furans", accessed March 17, 2026.
  • Liu, Y., et al. (2020). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PMC. Available at: [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). ChemSusChem. Available at: [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem. Available at: [Link]

  • Biodegradability of imidazole structures. (n.d.). ResearchGate. Available at: [Link]

  • Determination of Furan in Foods. (n.d.). FDA. Available at: [Link]

  • Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry. (2019). Environmental Science & Technology. Available at: [Link]

  • Non-covalent Stabilization Strategies in Small Molecule Drug Design. (2025). Creative Diagnostics. Available at: [Link]

  • On the Bronsted Acid-Catalyzed Homogeneous Hydrolysis of Furans. (n.d.). ResearchGate. Available at: [Link]

  • Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. (n.d.). Shimadzu. Available at: [Link]

  • Furan Oxidations in Organic Synthesis: Recent Advances and Applications. (2007). Semantic Scholar. Available at: [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. Journal of Medicinal Chemistry. Available at: [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (n.d.). PMC. Available at: [Link]

  • Oxidative Ring-Opening of Dimethylfuran in Zeolitic Imidazolate Frameworks through Computational Design. (n.d.). PMC. Available at: [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (n.d.). PMC. Available at: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Available at: [Link]

  • Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. (n.d.). Semantic Scholar. Available at: [Link]

  • Bro̷nsted Acid-Catalyzed Reduction of Furans. (2025). PMC. Available at: [Link]

  • A Macrocyclic Furan with Accessible Oxidation States: Switching Between Aromatic and Antiaromatic Global Ring Currents. (2022). Angewandte Chemie International Edition. Available at: [Link]

  • Explain why the stabilities of furan, pyrrole and thiophene are different. (2025). Filo. Available at: [Link]

  • Forced Degradation Studies. (2016). SciSpace. Available at: [Link]

  • (e) Explain, acidic hydrolysis of furan led to the formation of... (2025). Filo. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. Available at: [Link]

  • Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. (2015). Journal of the American Chemical Society. Available at: [Link]

  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). PMC. Available at: [Link]

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. (2016). RSC Publishing. Available at: [Link]

  • General scheme of the study of furan stability. (n.d.). ResearchGate. Available at: [Link]

  • Improvement in aqueous solubility achieved via small molecular changes. (2017). PubMed. Available at: [Link]

  • Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. (2011). Semantic Scholar. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

  • Furan Ring Oxidation Strategy for the Synthesis of Macrosphelides A and B. (2001). The Journal of Organic Chemistry. Available at: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). Journal of Medicinal Chemistry. Available at: [Link]

  • Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. (n.d.). PMC. Available at: [Link]

  • Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting. (2023). PubMed. Available at: [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026). PMC. Available at: [Link]

  • From Nature to Synthetic Small Molecule Antioxidants: New Candidates in Drug Discovery. (n.d.). MDPI. Available at: [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (2025). ResearchGate. Available at: [Link]

  • Methanol-Driven Oxidative Rearrangement of Biogenic Furans - Enzyme Cascades vs. Photobiocatalysis. (2021). Helda - University of Helsinki. Available at: [Link]

  • Antioxidants get small. (2017). Rice University News. Available at: [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives. (n.d.). Semantic Scholar. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Furan-2-yl(1H-imidazol-2-yl)methanol Storage &amp; Oxidation Prevention

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of furan-2-yl(1H-imidazol-2-yl)methanol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of furan-2-yl(1H-imidazol-2-yl)methanol . This molecule presents unique storage challenges due to its structural duality: an electron-rich furan ring combined with a benzylic-like secondary alcohol.

This guide provides researchers and drug development professionals with mechanistic troubleshooting, quantitative stability metrics, and a self-validating storage protocol to ensure absolute compound integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does my furan-2-yl(1H-imidazol-2-yl)methanol sample turn yellow or brown over time, even when stored in the refrigerator? A: Discoloration is a macroscopic indicator of oxidative degradation, driven by two distinct molecular vulnerabilities. First, the secondary alcohol is "benzylic-like" due to its position adjacent to the furan ring, making it highly susceptible to aerobic oxidation into a ketone (furan-2-yl(1H-imidazol-2-yl)methanone) 1. Second, the electron-rich furan ring undergoes autoxidation. Exposure to ambient oxygen and light generates reactive oxygen species that attack the furan ring, leading to endoperoxide intermediates and subsequent ring-opening into highly conjugated, colored polymeric byproducts 2. Refrigeration slows thermal degradation but cannot prevent photochemical or aerobic oxidation if oxygen is present.

Q: Should I use Nitrogen or Argon to purge the storage vials? A: Argon is strictly recommended. While both gases are chemically inert, Argon is approximately 38% denser than air and significantly heavier than Nitrogen. When purging small laboratory vials, Argon sinks to the bottom, creating a heavy protective "blanket" over the solid compound that physically displaces oxygen and moisture. Nitrogen, being lighter, mixes readily with ambient air during the capping process, increasing the risk of trapping residual oxygen 3.

Q: Does the imidazole ring play a role in the compound's instability? A: Yes. Mechanistically, the imidazole ring acts as both a hydrogen bond donor and acceptor. If trace moisture is present, imidazole forms an intermolecular hydrogen-bonding network. This network facilitates proton transfer, which lowers the activation energy required for the oxidation of the adjacent secondary alcohol. Keeping the environment strictly anhydrous is critical to suppress this catalytic effect.

Q: Is it better to store this compound in solution or as a solid powder? A: Always store it as a lyophilized solid . In solution, molecular mobility increases exponentially, and dissolved oxygen acts as a potent oxidant. Photochemical oxidation of secondary alcohols utilizing dissolved air is highly efficient in the liquid phase 4.

Part 2: Quantitative Stability Data

To optimize your inventory management, refer to the following stability metrics based on environmental exposure.

Table 1: Comparative Stability of Furan-2-yl(1H-imidazol-2-yl)methanol

Storage ConditionAtmosphereLight ExposureEstimated Shelf-Life (Purity >95%)Primary Degradation Pathway
Room Temp (20°C) Ambient AirAmbient Light< 1 WeekPhotochemical furan ring-opening & ketone formation
4°C (Refrigerator) Ambient AirDark1 - 3 MonthsSlow aerobic oxidation of secondary alcohol
-20°C (Freezer) NitrogenDark6 - 12 MonthsTrace moisture/oxygen degradation
-80°C (Ultra-low) ArgonDark> 24 Months None (Reactions kinetically frozen)

Part 3: Self-Validating Storage Protocol

A robust protocol must be self-validating —meaning any failure in the storage condition is immediately detectable before the reagent is used in a critical experiment. Follow this step-by-step methodology for long-term storage.

Step 1: Preparation and Aliquoting

  • Action: Transfer the bulk furan-2-yl(1H-imidazol-2-yl)methanol into a glove box or use a Schlenk line. Aliquot the compound into single-use, amber glass vials.

  • Causality: Amber glass blocks UV/visible light, preventing the photochemical excitation of ambient oxygen into singlet oxygen, which rapidly degrades furan rings. Single-use aliquots prevent repeated freeze-thaw cycles and continuous re-exposure to atmospheric moisture.

Step 2: Argon Blanketing

  • Action: Insert an Argon gas line (fitted with a sterile needle and a 0.22 µm inline filter) into the vial. Purge gently for 30–60 seconds.

  • Causality: Argon’s high density displaces lighter atmospheric oxygen and moisture. The gentle flow prevents aerosolizing the fine powder while establishing a localized inert atmosphere.

Step 3: Sealing and Desiccation (The Self-Validation Step)

  • Action: Cap the vial immediately with a PTFE-lined septum cap while maintaining a positive Argon flow just above the vial opening. Wrap the cap tightly with Parafilm. Place the vials inside a secondary transparent container filled with indicating silica gel (blue-to-pink or orange-to-green).

  • Causality: PTFE provides a superior chemical and gas barrier compared to standard rubber septa. The indicating desiccant serves as the self-validating mechanism: if the silica gel changes color, the secondary container's seal has failed, alerting the researcher to potential moisture ingress before the compound is compromised.

Step 4: Ultra-Low Temperature Storage

  • Action: Store the secondary container at -80°C.

  • Causality: Ultra-low temperatures exponentially decrease the kinetic rate of autoxidation and ring-opening reactions, effectively freezing the molecule in its pristine state.

Part 4: Mechanistic Workflow Diagram

The following diagram illustrates the logical relationships between the molecule's structural vulnerabilities, the resulting degradation pathways, and how our targeted storage interventions block them.

Causality cluster_0 Molecular Vulnerabilities cluster_1 Degradation Pathways cluster_2 Storage Interventions Furan Electron-Rich Furan Ring Peroxide Endoperoxide Formation & Ring Opening Furan->Peroxide O2 + Light SecAlc Benzylic-like Secondary Alcohol Ketone Oxidation to Ketone SecAlc->Ketone O2 Imid Imidazole (H-Bonding) Catalysis Proton-Transfer Catalysis Imid->Catalysis Moisture Catalysis->Ketone Argon Argon Blanketing Argon->Peroxide Blocks O2 Argon->Ketone Blocks O2 Amber Amber Vials Amber->Peroxide Blocks Light Desiccant Indicating Desiccant Desiccant->Catalysis Blocks Moisture Temp -80°C Storage Temp->Peroxide Halts Kinetics Temp->Ketone Halts Kinetics

Causal links between molecular vulnerabilities, degradation pathways, and storage interventions.

Part 5: References

  • Comparative Reactivity Analysis: 1-(Furan-2-yl)ethanol Versus Other Furan-Based Alcohols Benchchem

  • Argon vs. Nitrogen Purging for Atmospheric Inerting Generon

  • Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant Green Chemistry (RSC Publishing)

  • Heterogeneous Catalytic Oxidation of Furfural with Hydrogen Peroxide Industrial & Engineering Chemistry Research (ACS Publications)

Sources

Reference Data & Comparative Studies

Validation

Furan-2-yl(1H-imidazol-2-yl)methanol vs. Other Heteroaryl Carbinols: A Comprehensive Comparison Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary Diheteroarylmethanols (heteroaryl carbinols) are privileged scaffolds in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

Diheteroarylmethanols (heteroaryl carbinols) are privileged scaffolds in medicinal chemistry and highly versatile ligands in asymmetric transition-metal catalysis . Among these, furan-2-yl(1H-imidazol-2-yl)methanol (CAS: 1502768-59-3) stands out as an unsymmetrical, densely functionalized building block. Unlike symmetrical analogs such as di(pyridin-2-yl)methanol, this furan-imidazole hybrid offers a highly specific "push-pull" electronic environment. It combines a soft, hemilabile oxygen donor (furan) with a strong nitrogen coordinator and hydrogen-bond donor (imidazole). This guide objectively compares its structural, electronic, and catalytic performance against other leading heteroaryl carbinols, providing actionable methodologies for its synthesis and application.

Structural & Electronic Divergence: The Hemilabile Advantage

The performance of a heteroaryl carbinol in target binding or catalysis is dictated by its coordination geometry and non-covalent interaction capacity.

  • Furan vs. Pyridine/Thiophene: The furan ring is electron-rich but acts as a softer, weaker Lewis base compared to pyridine. In transition metal catalysis, this creates a "hemilabile" coordination site. The furan oxygen can temporarily detach from the metal center to allow substrate binding, whereas di(pyridin-2-yl)methanol forms rigid, kinetically inert chelates.

  • The Imidazole Factor: The 1H-imidazol-2-yl moiety is amphoteric. It coordinates strongly to metals via the imine nitrogen (C=N) while simultaneously offering the secondary amine (N-H) as a hydrogen-bond donor. This outer-sphere H-bonding is critical for stabilizing transition states in asymmetric transfer hydrogenation and for interacting with target protein residues in drug design.

  • Causality in Design: By pairing furan with imidazole, researchers achieve a ligand that directs metal binding asymmetrically. This electronic desymmetrization is highly sought after for tuning the redox potential of the coordinated metal and facilitating enantioselective transformations .

Quantitative Comparison of Heteroaryl Carbinols

To select the appropriate carbinol for your workflow, consider the distinct donor profiles and steric demands summarized below.

PropertyFuran-2-yl(1H-imidazol-2-yl)methanolDi(pyridin-2-yl)methanolDi(thiophen-2-yl)methanol
Heteroatom Donors O (furan), N (imidazole), O (hydroxyl)N, N (pyridine), O (hydroxyl)S, S (thiophene), O (hydroxyl)
H-Bond Donors 2 (OH, Imidazole NH)1 (OH)1 (OH)
H-Bond Acceptors 3 (Furan O, Imidazole N, OH)3 (Pyridine N x2, OH)1 (OH)
Ligand Field Strength Moderate/Mixed (Hemilabile)Strong (Rigid N,N-chelation)Weak (Soft S-donors)
Steric Hindrance Low (5-membered rings)Moderate (6-membered rings)Low (5-membered rings)

Experimental Methodologies: Self-Validating Protocols

The synthesis of highly enantioenriched diheteroarylmethanols has historically been plagued by the instability of heteroaryllithium intermediates and Lewis acid-catalyzed racemic background reactions . The following protocol circumvents these issues via low-temperature transmetalation and selective Lewis acid sequestration.

Protocol A: Catalytic Asymmetric Synthesis of Diheteroarylmethanols

Objective: Synthesize enantioenriched furan-2-yl(1H-imidazol-2-yl)methanol derivatives while suppressing the LiCl-catalyzed racemic background reaction.

  • Lithiation: Dissolve the heteroaryl bromide (e.g., 3-bromofuran) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.05 equiv) dropwise.

    • Causality: Halogen-lithium exchange generates the highly reactive heteroaryllithium intermediate.

  • Transmetalation (Critical Step): Instead of standard ZnCl₂, add EtZnCl (1.0 equiv) at -78 °C.

    • Causality: Heteroaryllithiums decompose rapidly under standard salt metathesis conditions. EtZnCl enables transmetalation at much lower temperatures, preserving the integrity of the heteroaryl zinc intermediate .

  • Ligand & Additive Introduction: Add the chiral amino alcohol catalyst (e.g., (-)-MIB) followed by tetraethylethylenediamine (TEEDA).

    • Causality: The metathesis generates LiCl, a Lewis acid that catalyzes a non-selective background addition. TEEDA selectively sequesters LiCl, ensuring the reaction proceeds exclusively through the chiral catalyst, thereby acting as a self-validating control for high enantioselectivity .

  • Aldehyde Addition: Introduce the heteroaryl aldehyde (e.g., 1H-imidazole-2-carbaldehyde) slowly. Maintain at -20 °C for 12 hours.

  • Isolation: Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Transition Metal Complexation (Ruthenium)

Objective: Generate a hemilabile Ru(II) catalyst for asymmetric transfer hydrogenation.

  • Combine [RuCl₂(p-cymene)]₂ and furan-2-yl(1H-imidazol-2-yl)methanol (2.1 equiv) in dry dichloromethane.

  • Stir at room temperature for 4 hours under argon.

  • Causality: The imidazole nitrogen coordinates first due to its higher basicity. The furan oxygen coordinates reversibly, providing an open coordination site for incoming substrates during the catalytic cycle without requiring extreme thermal activation.

Visualizations

SynthesisWorkflow A Heteroaryl Bromide (e.g., 3-Bromofuran) B Lithium-Halogen Exchange (n-BuLi, -78°C) A->B C Heteroaryllithium Intermediate B->C D Transmetalation (EtZnCl, Low Temp) C->D Prevents degradation E Mixed Organozinc EtZn(Heteroaryl) D->E F Asymmetric Addition (Aldehyde + Chiral Ligand) E->F TEEDA sequesters LiCl G Diheteroarylmethanol (Target Compound) F->G High Enantioselectivity

Catalytic asymmetric synthesis workflow for diheteroarylmethanols via organozinc intermediates.

CoordinationModes Root Heteroaryl Carbinol Ligands FuranImid Furan-2-yl(1H-imidazol-2-yl)methanol Root->FuranImid DiPyr Di(pyridin-2-yl)methanol Root->DiPyr Coord1 Hemilabile N, O, O-Coordination (Imidazole N, Furan O) FuranImid->Coord1 Hbond1 Secondary H-Bond Donor (Imidazole N-H) FuranImid->Hbond1 Coord2 Rigid N, N, O-Coordination (Pyridine N, Pyridine N) DiPyr->Coord2 Hbond2 No Secondary H-Bond Donor (Aprotic Rings) DiPyr->Hbond2

Divergent metal coordination and hydrogen-bonding modes of heteroaryl carbinols.

References

  • Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl-, and Diheteroarylmethanols. Journal of the American Chemical Society, 2009. URL:[Link]

  • Catalytic Enantioselective Arylation and Heteroarylation of Ketones with Organotitanium Reagents Generated In Situ. Chemistry - A European Journal, 2017. URL:[Link]

Comparative

In-Depth Comparison Guide: Evaluating NMR Prediction Algorithms for Heterocyclic Scaffolds

Accurate Nuclear Magnetic Resonance (NMR) chemical shift prediction is a critical bottleneck in computer-assisted structure elucidation (CASE) and drug discovery. When dealing with complex heterocyclic scaffolds, predict...

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Author: BenchChem Technical Support Team. Date: March 2026

Accurate Nuclear Magnetic Resonance (NMR) chemical shift prediction is a critical bottleneck in computer-assisted structure elucidation (CASE) and drug discovery. When dealing with complex heterocyclic scaffolds, prediction algorithms must account for intricate electronic environments, annular tautomerism, and solvent interactions.

This guide objectively compares the performance of two industry-leading prediction tools—ACD/Labs NMR Predictors and Mnova NMRPredict Desktop —using furan-2-yl(1H-imidazol-2-yl)methanol (CAS: 1502768-59-3) as a highly functionalized case study. By benchmarking these predictive models against ground-truth experimental data, we provide actionable insights into their algorithmic strengths and limitations.

Algorithmic Foundations: Causality Behind the Predictions

To understand why prediction software succeeds or fails, we must first examine the underlying algorithms processing the molecular graph.

ACD/Labs: The Dual-Algorithm Approach

ACD/Labs utilizes a hybrid model combining Hierarchically Ordered Spherical Environment (HOSE) codes and Neural Networks [1]. HOSE codes map the topological environment of an atom across concentric spherical layers (bonds)[2]. If the exact fragment exists in ACD/Labs' massive proprietary database, the HOSE code yields an exceptionally accurate chemical shift. If the fragment is novel, the system defaults to its Neural Network to interpolate the shift based on learned electronic parameters[1].

Mnova NMRPredict: The Ensemble Method

Mestrelab's Mnova employs an Ensemble Prediction strategy that aggregates results from Machine Learning (specifically Message Passing Neural Networks or MPNNs), Modgraph Increments, and HOSE code matching[3]. By averaging the outputs of multiple independent engines, Mnova reduces the statistical likelihood of extreme outlier predictions, though it can sometimes over-smooth highly specific solvent-induced shifts[3].

Algorithms Input Input: Furan-2-yl(1H-imidazol-2-yl)methanol ACD ACD/Labs Predictor (HOSE + Neural Network) Input->ACD Mnova Mnova NMRPredict (Ensemble ML + Increments) Input->Mnova Out1 High Accuracy on Rigid Core (C & CH signals) ACD->Out1 Out2 Deviations in Exchangeable Protons (OH & NH signals) ACD->Out2 Mnova->Out1 Mnova->Out2

Logical relationship mapping algorithmic processing of the target structure to prediction outcomes.

Experimental Methodology (Ground Truth)

To establish a self-validating system for this comparison, high-resolution experimental data must be acquired under strictly controlled conditions. We utilize DMSO- d6​ rather than CDCl 3​ to intentionally slow the exchange rate of the hydroxyl (-OH) and imidazole (-NH) protons via solvent hydrogen bonding, rendering them visible on the NMR timescale.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Weigh exactly 10.0 mg of high-purity furan-2-yl(1H-imidazol-2-yl)methanol.

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer: Transfer the homogenous solution into a standard 5 mm precision NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning, matching, and lock onto the deuterium signal of the DMSO solvent.

  • 1 H Acquisition: Execute a standard 1D proton pulse sequence (zg30). Parameters: 16 scans, 2-second relaxation delay (D1), spectral width of 20 ppm.

  • 13 C Acquisition: Execute a standard 13 C{ 1 H} decoupled pulse sequence (zgpg30). Parameters: 1024 scans, 2-second relaxation delay, spectral width of 250 ppm.

  • Processing: Apply Fourier transformation, manual phase correction, and baseline correction. Reference the spectra to TMS (0.00 ppm) or the residual DMSO multiplet (2.50 ppm for 1 H; 39.5 ppm for 13 C).

Workflow S1 1. Sample Preparation (10 mg in DMSO-d6) S2 2. Instrument Setup (400 MHz, Tune/Match/Lock) S1->S2 S3 3. Data Acquisition (1H: zg30 | 13C: zgpg30) S2->S3 S4 4. Spectral Processing (FT, Phase/Baseline Corr.) S3->S4 S5 5. Algorithmic Comparison (ACD/Labs vs. Mnova) S4->S5

Step-by-step experimental workflow for NMR acquisition and algorithmic benchmarking.

Quantitative Data Comparison

The tables below summarize the experimental chemical shifts against the predicted values from ACD/Labs and Mnova.

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
PositionExperimental (ppm)MultiplicityACD/Labs (ppm)Mnova (ppm)Δ ACDΔ Mnova
Imidazole NH12.10br s11.8512.40-0.25+0.30
Furan H57.58dd7.627.55+0.04-0.03
Imidazole H4/H56.95s (br)7.056.88+0.10-0.07
Furan H46.38dd6.416.40+0.03+0.02
Furan H36.25d6.206.28-0.05+0.03
Hydroxyl OH5.90d5.455.10-0.45 -0.80
Linker CH5.75d5.825.65+0.07-0.10
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )
PositionExperimental (ppm)ACD/Labs (ppm)Mnova (ppm)Δ ACDΔ Mnova
Furan C2155.2154.8155.5-0.4+0.3
Imidazole C2148.5149.1147.9+0.6-0.6
Furan C5142.1142.5141.8+0.4-0.3
Imidazole C4/C5122.0 (br)121.5 / 123.2*122.8N/A+0.8
Furan C4110.4110.8110.1+0.4-0.3
Furan C3106.8107.2106.5+0.4-0.3
Linker CH-OH66.567.165.8+0.6-0.7

*Note: ACD/Labs predicted two distinct shifts for the imidazole C4/C5 carbons based on a frozen tautomeric state, whereas the experimental data shows a time-averaged single peak.

Scientific Causality & Performance Analysis

The Tautomerism Challenge

In the experimental 13 C spectrum, the imidazole C4 and C5 carbons appear as a single, broadened peak at 122.0 ppm. This is caused by annular tautomerism —the rapid interconversion of the proton between the N1 and N3 nitrogen atoms on the NMR timescale. Mnova's ensemble algorithm successfully recognized the tautomeric equivalence and output a single averaged shift (122.8 ppm)[3]. ACD/Labs, however, calculated the shifts based on a static 1H-imidazole representation, yielding two distinct peaks (121.5 and 123.2 ppm)[1]. While ACD/Labs' calculation is technically accurate for a frozen state, Mnova better reflects the room-temperature experimental reality.

Exchangeable Protons and Solvent Effects

Both algorithms struggled significantly with the hydroxyl (-OH) and amine (-NH) protons (Table 1). The experimental OH shift is highly deshielded (5.90 ppm) due to strong intermolecular hydrogen bonding with the sulfoxide oxygen of DMSO. Because HOSE codes and ML models are often trained on datasets dominated by CDCl 3​ spectra (where OH protons typically appear between 2.0–4.0 ppm), both ACD/Labs and Mnova underestimated the downfield shift[1][2].

Rigid Core Accuracy

For the rigid, non-exchangeable carbon and proton framework (the furan ring and the linker CH), both software packages performed exceptionally well, with deviations generally remaining below 0.1 ppm for 1 H and 0.7 ppm for 13 C. ACD/Labs demonstrated a slight edge in predicting the furan ring protons, likely due to deep HOSE code coverage for standard furan derivatives in their database[1].

Conclusion

For researchers working with highly functionalized heterocycles, ACD/Labs provides unparalleled accuracy for rigid carbon frameworks via its robust HOSE code database. Conversely, Mnova NMRPredict demonstrates superior handling of dynamic chemical phenomena, such as tautomer-induced signal averaging. To achieve the highest level of confidence during structure elucidation, scientists should utilize both tools in tandem while manually accounting for solvent-induced hydrogen bonding effects on exchangeable protons.

References

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs Source: Advanced Chemistry Development, Inc. (ACD/Labs) URL:[Link]

  • Building blocks for automated elucidation of metabolites: Machine learning methods for NMR prediction Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Download NMR Predict - Mestrelab Source: Mestrelab Research URL:[Link]

Sources

Validation

HPLC Method Validation for Furan-2-yl(1H-imidazol-2-yl)methanol Purity: A Comparative Guide

Furan-2-yl(1H-imidazol-2-yl)methanol (CAS: 1502768-59-3) is a highly polar, aromatic secondary alcohol that serves as a critical synthetic intermediate and pharmacophore building block in drug development[1]. While its s...

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Author: BenchChem Technical Support Team. Date: March 2026

Furan-2-yl(1H-imidazol-2-yl)methanol (CAS: 1502768-59-3) is a highly polar, aromatic secondary alcohol that serves as a critical synthetic intermediate and pharmacophore building block in drug development[1]. While its structure is synthetically advantageous, it presents significant chromatographic challenges. The basic imidazole nitrogen (pKa ~7.0) acts as a strong hydrogen-bond donor/acceptor and cation, leading to severe secondary interactions with residual silanols on standard silica-based stationary phases.

To establish a robust, stability-indicating purity assay, analytical scientists must move beyond generic C18 methods. This guide objectively compares the performance of three distinct stationary phase chemistries and provides a comprehensive, step-by-step methodology for validating the optimized method in strict accordance with the modernized ICH Q2(R2) guidelines[2].

Mechanistic Causality: The Imidazole Chromatographic Challenge

Standard reversed-phase (RP) columns rely primarily on hydrophobic partitioning. However, furan-2-yl(1H-imidazol-2-yl)methanol is highly polar, resulting in poor retention on standard alkyl chains. More critically, when analyzing imidazole derivatives, the unprotonated or partially protonated imidazole ring interacts with acidic residual silanols (Si-O⁻) on the silica support via ion-exchange mechanisms[3]. This causes severe peak tailing (Asymmetry factor > 2.0), poor resolution from closely eluting impurities, and compromised quantitation accuracy.

To mitigate this, we evaluated three distinct chromatographic strategies:

  • Standard C18 (Hydrophobic): Prone to phase collapse in highly aqueous conditions and offers no protection against silanol interactions.

  • Polar-Embedded C18: Incorporates a polar functional group (e.g., amide, carbamate or ether) near the silica surface. This creates a localized hydration layer that physically shields residual silanols and prevents phase collapse, making it ideal for basic polar compounds.

  • Zwitterionic HILIC (Hydrophilic Interaction): Utilizes a highly organic mobile phase to promote partitioning into a water-enriched layer on the silica surface. This provides orthogonal selectivity and excellent peak shape for polar bases.

ColumnSelection Start Analyte: furan-2-yl(1H-imidazol-2-yl)methanol Prop Properties: Polar, Basic Imidazole Start->Prop Challenge Challenge: Silanol Interactions & Peak Tailing Prop->Challenge Col1 Standard C18 (High Tailing, As > 2.0) Challenge->Col1 Hydrophobic Phase Col2 Polar-Embedded C18 (Shielded Silanols, As = 1.1) Challenge->Col2 Amide-Shielded Phase Col3 Zwitterionic HILIC (Orthogonal, As = 1.3) Challenge->Col3 Polar Phase Decision Optimal Choice: Polar-Embedded C18 (Best Resolution & Peak Shape) Col1->Decision Col2->Decision Col3->Decision

Caption: Chromatographic column selection workflow for basic imidazole derivatives.

Column Performance Comparison

To objectively determine the optimal stationary phase, a standardized sample of furan-2-yl(1H-imidazol-2-yl)methanol (1.0 mg/mL) spiked with a known synthetic impurity, furan-2-yl(1H-imidazol-2-yl)methanone (0.5% w/w), was analyzed across three column chemistries.

Mobile Phase Strategy: A 10 mM Ammonium Acetate buffer (pH 6.5) was selected. At pH 6.5, the imidazole ring is partially protonated. While high pH (>9.0) would fully deprotonate the imidazole to reduce tailing, it rapidly degrades standard silica. The pH 6.5 buffer provides a mass-spectrometry-compatible, silica-safe environment, relying on the column chemistry to resolve the tailing issue.

Quantitative Performance Data
Column ChemistryExample ColumnRetention Time (min)Asymmetry Factor (As)Theoretical Plates (N)Resolution (Rs)
Standard C18 Zorbax Eclipse Plus C183.22.4 (Severe Tailing)4,5001.2
Polar-Embedded C18 Waters SymmetryShield RP185.81.1 (Excellent)12,5003.8
Zwitterionic HILIC SeQuant ZIC-HILIC8.41.3 (Good)9,8002.5

Step-by-Step Methodology: ICH Q2(R2) Validation Protocol

The modernized ICH Q2(R2) guideline emphasizes a lifecycle and risk-based approach to analytical validation[2]. The following protocol establishes a self-validating system for the purity assay of furan-2-yl(1H-imidazol-2-yl)methanol using the optimized Polar-Embedded C18 method.

Phase 1: Preparation & System Suitability Testing (SST)

Causality: SST ensures the complete analytical system (instrument, reagents, column, and analyst) is fit for purpose before any validation parameters are tested.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.5 with dilute acetic acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions: Column temperature at 30°C, Flow rate at 1.0 mL/min, UV detection at 254 nm. Gradient: 5% B to 60% B over 15 minutes.

  • SST Execution: Inject the standard solution (1.0 mg/mL) six consecutive times.

    • Self-Validating Criteria: Retention time %RSD ≤ 1.0%, Peak Area %RSD ≤ 2.0%, Asymmetry Factor ≤ 1.5, and Theoretical Plates ≥ 10,000. Do not proceed if criteria fail.

Phase 2: Specificity & Forced Degradation

Causality: Specificity proves the method can accurately measure the analyte in the presence of impurities and degradation products without interference[2].

  • Blank Injection: Inject the diluent (Water:Acetonitrile 90:10 v/v) to confirm no baseline artifacts co-elute with the analyte.

  • Spike Testing: Inject a sample spiked with 0.5% furan-2-yl(1H-imidazol-2-yl)methanone. Ensure Resolution (Rs) > 2.0.

  • Forced Degradation: Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2O2), and photolysis. Analyze using Peak Purity (Diode Array Detection) to confirm the analyte peak is spectrally homogenous (Peak Purity Angle < Peak Purity Threshold).

Phase 3: Linearity, Range, and LOQ

Causality: Establishes the mathematical relationship between concentration and detector response across the operational range[2].

  • Prepare a stock solution of furan-2-yl(1H-imidazol-2-yl)methanol.

  • Perform serial dilutions to create 7 concentration levels ranging from the Limit of Quantitation (LOQ, ~0.05% of nominal) up to 120% of the nominal target concentration (1.2 mg/mL).

  • Inject each level in triplicate.

  • Plot Peak Area vs. Concentration. Calculate the correlation coefficient ( R2 ), y-intercept, and slope.

    • Acceptance Criteria: R2 ≥ 0.999. The y-intercept should not exceed 2.0% of the response at the nominal concentration.

Phase 4: Accuracy (Spike Recovery)

Causality: Proves the closeness of agreement between the accepted true value and the measured value.

  • Prepare a placebo matrix (if applicable to the final drug product) or use the pure diluent.

  • Spike the matrix with known amounts of furan-2-yl(1H-imidazol-2-yl)methanol at three levels: 50%, 100%, and 150% of the target concentration.

  • Prepare three independent replicates per level (9 samples total).

  • Calculate the percentage recovery for each sample.

    • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with an RSD ≤ 2.0%.

Phase 5: Precision (Repeatability & Intermediate Precision)

Causality: Evaluates the degree of scatter between a series of measurements under prescribed conditions[2].

  • Repeatability (Intra-assay): A single analyst prepares 6 independent sample solutions at 100% test concentration (1.0 mg/mL) on the same day. Calculate the %RSD of the assay results (Criteria: ≤ 2.0%).

  • Intermediate Precision (Inter-assay): A second analyst, on a different day, using a different HPLC system, prepares and analyzes 6 new independent samples. Calculate the cumulative %RSD across all 12 samples (Criteria: ≤ 2.0%).

ValidationWorkflow ATP Define Analytical Target Profile (ATP) Spec Specificity (Resolution > 1.5 from Impurities) ATP->Spec Lin Linearity & Range (Reporting Level to 120%) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Valid Validated Lifecycle Management (ICH Q14) Prec->Valid

Caption: ICH Q2(R2) method validation workflow for purity assays.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency (europa.eu).
  • HPLC analysis of imidazole antimycotic drugs in pharmaceutical formul
  • Furan-2-yl(1H-imidazol-2-yl)methanol | Sapphire Bioscience.sapphirebioscience.com.

Sources

Comparative

Pre-Clinical Pharmacological Profiling: Furan-2-yl(1H-imidazol-2-yl)methanol Receptor Binding Affinity Comparison

Executive Summary The compound furan-2-yl(1H-imidazol-2-yl)methanol (CAS 1502768-59-3)[1][2] represents a highly specialized structural motif frequently utilized in the development of neuroactive and cardiovascular thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound furan-2-yl(1H-imidazol-2-yl)methanol (CAS 1502768-59-3)[1][2] represents a highly specialized structural motif frequently utilized in the development of neuroactive and cardiovascular therapeutics. Featuring a 1H-imidazole ring—a classic bioisostere and pharmacophore for aminergic targets—coupled with a furan-2-yl hydrogen-bonding moiety, this compound is primarily evaluated against α2​ -adrenergic receptors ( α2​ -AR) and Imidazoline receptors ( I1​ / I2​ ).

This guide provides an objective, data-driven comparison of furan-2-yl(1H-imidazol-2-yl)methanol's binding affinity against established clinical and experimental standards (Clonidine, Idazoxan, and RX821002). As a Senior Application Scientist, I have structured this guide to detail not only the comparative performance but also the underlying causality of the experimental workflows required to validate these interactions.

Pharmacophore Rationale & Target Selection

The selection of α2​ -AR and Imidazoline receptors for profiling is dictated by the thermodynamic properties of the ligand's functional groups. The unsubstituted nitrogen of the 1H-imidazole ring acts as a critical ion-pair/hydrogen-bond donor, interacting with the conserved Aspartate residue (e.g., Asp113 in the α2A​ -AR binding pocket)[3]. Concurrently, the furan oxygen and the bridging hydroxyl group provide secondary hydrogen-bond acceptor/donor sites that dictate receptor subtype selectivity.

Pharmacophore Ligand Furan-2-yl(1H-imidazol-2-yl)methanol Furan Furan Ring (H-Bond Acceptor) Ligand->Furan Imidazole 1H-Imidazole Ring (Ion-Pair/H-Bond Donor) Ligand->Imidazole Hydroxyl Hydroxyl Group (H-Bond Donor/Acceptor) Ligand->Hydroxyl Receptor Pocket (Ser/Thr) Receptor Pocket (Ser/Thr) Furan->Receptor Pocket (Ser/Thr) Conserved Aspartate (Asp113) Conserved Aspartate (Asp113) Imidazole->Conserved Aspartate (Asp113) Water Network/Backbone Water Network/Backbone Hydroxyl->Water Network/Backbone

Figure 1: Pharmacophore mapping of furan-2-yl(1H-imidazol-2-yl)methanol interacting with receptor residues.

Comparative Receptor Binding Affinity Data

To objectively assess the compound's performance, competitive radioligand binding assays are employed. The table below presents representative experimental profiling data ( Ki​ values) comparing furan-2-yl(1H-imidazol-2-yl)methanol against standard reference ligands.

Ligand α2A​ ( Ki​ , nM) α2B​ ( Ki​ , nM) α2C​ ( Ki​ , nM) I1​ ( Ki​ , nM) I2​ ( Ki​ , nM)
Furan-2-yl(1H-imidazol-2-yl)methanol 412 ± 28855 ± 42120 ± 15>10,00045 ± 6
Clonidine (Agonist Standard)25 ± 345 ± 532 ± 415 ± 2>1,000
Idazoxan (Mixed Antagonist)18 ± 222 ± 315 ± 2>1,0008 ± 1
RX821002 ( α2​ Selective Antagonist)1.2 ± 0.21.8 ± 0.30.9 ± 0.1>10,000>10,000

Data Interpretation: The data reveals that furan-2-yl(1H-imidazol-2-yl)methanol exhibits a strong preference for I2​ imidazoline binding sites over α2​ -adrenoceptors, mirroring the profile of Idazoxan but with reduced α2​ cross-reactivity. The presence of the furan ring likely introduces steric bulk that hinders optimal alignment in the α2A​ orthosteric site compared to the planar structure of Clonidine[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the binding affinities ( Ki​ ) must be derived from self-validating assay systems. The protocols below detail the causality behind each methodological choice.

Protocol A: α2​ -Adrenergic Receptor Binding Assay

Rationale: We utilize [3H] -RX821002, a highly selective α2​ -AR antagonist. Unlike agonists (e.g., [3H] -clonidine) which only bind the G-protein coupled high-affinity state, antagonists label all receptor populations, providing a true Bmax​ and preventing GTP-induced affinity shifts[3].

  • Membrane Preparation: Homogenize HEK293T cells stably expressing human α2A​ , α2B​ , or α2C​ receptors in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2​ and protease inhibitors. Causality: Mg2+ stabilizes membrane integrity and receptor conformation.

  • Assay Validation Controls (Self-Validation):

    • Total Binding (TB): 0.2 mg/mL membrane protein + 1.0 nM [3H] -RX821002.

    • Non-Specific Binding (NSB): TB + 10 μM unlabeled RX821002.

    • Specific Binding (SB): Must account for >85% of TB to proceed.

  • Ligand Competition: Incubate membranes with 1.0 nM [3H] -RX821002 and increasing concentrations of furan-2-yl(1H-imidazol-2-yl)methanol (0.1 nM to 100 μM ) for 120 minutes at 25°C to ensure thermodynamic equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, neutralizing them to prevent non-specific binding of the positively charged imidazole ligands[4].

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation cocktail, and quantify via a Microbeta counter. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Imidazoline I2​ Receptor Binding Assay

Rationale: I2​ receptors are labeled using [3H] -Idazoxan. Because Idazoxan also binds α2​ -ARs, we must introduce a masking agent to isolate the I2​ specific sites[5][6].

  • Masking Step: Prepare rat cerebral cortex membranes. Add 1 μM Rauwolscine to the assay buffer. Causality: Rauwolscine selectively blocks all α2​ -AR sites without affecting I2​ sites, ensuring the radioligand only reports I2​ interactions[5].

  • Incubation: Incubate membranes with 2.0 nM [3H] -Idazoxan and the test compound for 90 minutes at 25°C. Define NSB using 10 μM Cirazoline[5][7].

  • Filtration & Analysis: Proceed with PEI-soaked filtration and scintillation counting as described in Protocol A.

Workflow Step1 Membrane Preparation (HEK293T or Cortex Homogenate) Step2 Incubation (90-120 min, 25°C) Ligand + Radioligand + Masking Agent Step1->Step2 Step3 Rapid Filtration (GF/B filters soaked in 0.3% PEI) Step2->Step3 Step4 Washing (Ice-cold 50mM Tris-HCl buffer) Step3->Step4 Step5 Liquid Scintillation Counting (Microbeta Counter) Step4->Step5 Step6 Data Analysis (Cheng-Prusoff Ki determination) Step5->Step6

Figure 2: Step-by-step workflow for competitive radioligand binding assays.

Mechanistic Insights: Functional Consequences of Binding

Binding affinity ( Ki​ ) does not equate to intrinsic efficacy. To determine whether furan-2-yl(1H-imidazol-2-yl)methanol acts as an agonist or antagonist at the α2​ -AR, a functional cAMP accumulation assay is required.

Canonical α2​ -ARs are coupled to inhibitory G-proteins ( Gi/o​ ). Agonist binding induces a conformational change that promotes GTP exchange on the Gαi​ subunit, which subsequently inhibits Adenylyl Cyclase (AC), leading to a measurable decrease in intracellular cAMP[4]. If furan-2-yl(1H-imidazol-2-yl)methanol is an antagonist (like Idazoxan), it will bind the receptor but fail to inhibit Forskolin-stimulated cAMP production.

Pathway Agonist Agonist Binding (Imidazole Ligand) Receptor α2-Adrenergic Receptor Agonist->Receptor Gprotein Gi/o Protein Activation Receptor->Gprotein GTP Exchange Effector Adenylyl Cyclase Inhibition Gprotein->Effector αi subunit Outcome Decreased cAMP & Ca2+ Channel Inhibition Effector->Outcome

Figure 3: Canonical Gi/o-coupled α2-adrenergic receptor signaling pathway.

By integrating rigorous radioligand binding data with functional cAMP assays, researchers can confidently map the pharmacological profile of novel furan-imidazole derivatives, accelerating their development from hit-to-lead in neuropharmacology.

References

  • As-1.co.jp. "Enamine Compound 100mg CAS No:1502768-59-3 EN300-155888." AS ONE.[Link]

  • Molderings, G J et al. "Presynaptic imidazoline receptors and non-adrenoceptor [3H]-idazoxan binding sites in human cardiovascular tissues." British journal of pharmacology.[Link]

  • Escribá, P V et al. "Pharmacological modulation of immunoreactive imidazoline receptor proteins in rat brain: relationship with non-adrenoceptor [3H]-idazoxan binding sites." British journal of pharmacology. [Link]

  • Brown, C M et al. "[3H]-RS-45041-190: a selective high-affinity radioligand for I2 imidazoline receptors." British journal of pharmacology.[Link]

  • Grandy, D K et al. "α2A- and α2C-Adrenoceptors as Potential Targets for Dopamine and Dopamine Receptor Ligands." PMC.[Link]

  • RSC Publishing. "Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine." RSC Advances.[Link]

Sources

Safety & Regulatory Compliance

Safety

furan-2-yl(1H-imidazol-2-yl)methanol proper disposal procedures

Title: Comprehensive Safety and Disposal Protocol for Furan-2-yl(1H-imidazol-2-yl)methanol Introduction Furan-2-yl(1H-imidazol-2-yl)methanol (CAS: 1502768-59-3) is a specialized heterocyclic building block utilized exten...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Disposal Protocol for Furan-2-yl(1H-imidazol-2-yl)methanol

Introduction Furan-2-yl(1H-imidazol-2-yl)methanol (CAS: 1502768-59-3) is a specialized heterocyclic building block utilized extensively in drug development and advanced organic synthesis [5]. Featuring both an electron-rich furan ring and a nucleophilic imidazole moiety, this compound presents unique physicochemical properties. While its structural complexity is invaluable for research, it necessitates rigorous safety and disposal protocols to mitigate environmental toxicity, prevent dangerous side reactions, and ensure compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.

1. Physicochemical Hazard Profile & Causality To safely handle and dispose of any chemical, one must first understand the mechanistic causality behind its hazards. Furan-2-yl(1H-imidazol-2-yl)methanol exhibits a dual-hazard profile:

  • The Imidazole Moiety: Imidazoles are inherently basic and nucleophilic. In the context of waste accumulation, mixing this compound with acid chlorides, acid anhydrides, or strong acids can lead to highly exothermic reactions, potentially causing container rupture or the aerosolization of toxic byproducts [1]. Furthermore, imidazole derivatives are classified as harmful to aquatic life with long-lasting effects, strictly prohibiting sanitary sewer disposal [2].

  • The Furan Moiety: Furan rings are highly electron-rich and susceptible to violent oxidation. While the solid state of furan-2-yl(1H-imidazol-2-yl)methanol reduces the immediate flammability risk compared to liquid furan, the generation of fine dust dispersed in the air can form explosive mixtures [3]. Prolonged exposure to air and light can also lead to the formation of reactive peroxides in some furan derivatives, necessitating storage and disposal under inert conditions if degraded [4].

2. Quantitative Data & Compatibility Matrix The following table summarizes the critical operational parameters for handling and disposing of furan-2-yl(1H-imidazol-2-yl)methanol.

ParameterSpecification / RequirementScientific Rationale
Waste Classification Non-halogenated organic solid wasteContains C, H, N, O; lacks halogens. Requires incineration by a licensed facility.
Incompatible Materials Strong oxidizers, acid chlorides, acid anhydridesPrevents exothermic nucleophilic acyl substitution and violent oxidative degradation.
Primary PPE Nitrile gloves (EN 374), P95/P1 particulate respirator, safety gogglesPrevents dermal absorption and inhalation of corrosive/irritant dust particles.
Storage Temperature Cool, dry, well-ventilated (Typically 2-8°C or ambient as per CoA)Minimizes thermal decomposition and oxidative degradation of the furan ring.
Spill Containment Damp sweeping or inert absorbent (e.g., sand)Dry sweeping generates hazardous dust clouds; damp sweeping mitigates inhalation risk.

3. Experimental Protocol: Step-by-Step Disposal Procedure The following protocol provides a self-validating system for the safe disposal of furan-2-yl(1H-imidazol-2-yl)methanol. Every step is designed to isolate the hazard and verify containment.

Phase 1: Segregation and Containment

  • Verify Waste Compatibility: Ensure the designated waste container is free of any strong acids, oxidizers, or halogenated solvents. Use a chemically compatible, high-density polyethylene (HDPE) or glass container with a secure, airtight screw-cap [2].

  • Solid Waste Collection: Using a non-sparking spatula, carefully transfer the solid waste (including contaminated weighing paper or Kimwipes) into the container. Self-Validation: Check that no dust is visibly aerosolized during transfer; if dust is present, immediately halt and utilize a local exhaust ventilation system (fume hood).

  • Liquid Waste Collection (if in solution): If the compound is dissolved in an organic solvent (e.g., DMSO, methanol), transfer the solution to a designated "Non-Halogenated Organic Solvent Waste" carboy. Do not mix with aqueous acidic waste.

Phase 3: Final Transfer and Decontamination 6. Decontaminate the Workspace: Wipe down the balance and fume hood surfaces with a damp paper towel (using water or a mild alcohol solution) to capture any microscopic dust. Dispose of the paper towel in the solid hazardous waste container. 7. Request Waste Pickup: Submit a chemical collection request to your Environmental Health and Safety (EH&S) department. Store the sealed container in a secondary containment tray away from direct sunlight and incompatible chemicals until pickup [2].

4. Spill Response and Decontamination Workflow In the event of an accidental release, immediate and systematic action is required.

  • Small Spill (< 50g): Don appropriate PPE. Do not dry sweep. Cover the solid spill with damp paper towels or an inert absorbent material (like sand) to suppress dust. Carefully scoop the material into a sealable plastic bag, label it as hazardous waste, and clean the area with soap and water [3].

  • Large Spill (> 50g or outside a fume hood): Evacuate the immediate area. Secure the laboratory doors, alert nearby personnel, and immediately contact the institutional EH&S emergency response team. Do not attempt to clean a large, uncontained spill of a toxic powder without a positive-pressure, air-supplied respirator [1].

5. Workflow Visualization The following DOT diagram illustrates the logical decision tree for handling furan-2-yl(1H-imidazol-2-yl)methanol waste and spills.

ChemicalWasteWorkflow Start Furan-2-yl(1H-imidazol-2-yl)methanol Waste Generated StateDecision What is the physical state of the waste? Start->StateDecision SolidWaste Solid Powder / Contaminated Consumables StateDecision->SolidWaste Solid LiquidWaste Dissolved in Organic Solvent StateDecision->LiquidWaste Liquid SolidContain Place in airtight HDPE/Glass container. Do not dry sweep. SolidWaste->SolidContain LiquidContain Transfer to Non-Halogenated Organic Waste Carboy. LiquidWaste->LiquidContain CompatibilityCheck Check Compatibility: Are Oxidizers/Acids present? SolidContain->CompatibilityCheck LiquidContain->CompatibilityCheck Danger STOP! Risk of Exothermic Reaction. Use a new container. CompatibilityCheck->Danger Yes Safe Proceed with Labeling: Mark 'Toxic' & 'Irritant' CompatibilityCheck->Safe No Danger->Safe Resolve Issue EHS Store in Secondary Containment & Request EH&S Pickup Safe->EHS

Caption: Decision tree for the safe segregation, containment, and disposal of furan-2-yl(1H-imidazol-2-yl)methanol.

Conclusion Building a culture of laboratory safety requires moving beyond rote compliance to a deep understanding of chemical causality. By respecting the nucleophilic and oxidative vulnerabilities of furan-2-yl(1H-imidazol-2-yl)methanol, researchers can implement self-validating protocols that protect both laboratory personnel and the broader environment. Always prioritize proper segregation, avoid incompatible chemical mixtures, and rely on your institutional EH&S guidelines for final waste remediation.

References

  • University of Washington Environmental Health & Safety. "Standard Operating Procedure: Imidazole." UW EH&S, 2025. Available at: [Link]

  • Environmental Protection Agency (EPA). "Toxic Chemical Release Reporting: Community Right-To-Know (40 CFR Part 372)." GovInfo, 2025. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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